Technical Documentation Center

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine
  • CAS: 1785622-20-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Introduction & Structural Significance In modern targeted therapeutic development, the selection of an optimal hinge-binding motif (HBM) is the foundational step in designing ATP-competitive kinase inhibitors. The bicycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In modern targeted therapeutic development, the selection of an optimal hinge-binding motif (HBM) is the foundational step in designing ATP-competitive kinase inhibitors. The bicyclic heteroaromatic compound 5-chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS: 1785622-20-9) has emerged as a highly privileged building block in this domain.

Functioning as a bioisostere of purine, the pyrazolo[1,5-a]pyrimidine core provides exceptional geometric alignment within the ATP-binding pocket of kinases. The specific substitution pattern of this molecule offers orthogonal reactivity that is highly prized by medicinal chemists:

  • The C2-Amine: Provides a critical hydrogen bond donor/acceptor pair that anchors the molecule to the kinase hinge region (e.g., interacting with the Val882 backbone in PI3Kγ).

  • The C5-Chloride: Serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling rapid, late-stage diversification into the kinase's affinity and selectivity pockets.

Physicochemical Properties

Accurate characterization of building blocks is essential for predicting kinetic solubility and downstream pharmacokinetic (PK) properties. The quantitative data below is consolidated from structural databases including [1] and [2].

PropertyValue
Chemical Name 5-chloropyrazolo[1,5-a]pyrimidin-2-amine
CAS Number 1785622-20-9
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Monoisotopic Mass 168.02028 Da
SMILES String NC1=C2N=C(Cl)C=CN2N=C1
Physical State Solid (Off-white to pale yellow powder)
Storage Conditions 2–8°C, inert atmosphere (Argon/N₂), protect from light

Synthesis & Characterization Protocol

The following protocol details the synthesis of 5-chloropyrazolo[1,5-a]pyrimidin-2-amine from its pyrimidinone precursor. As demonstrated in seminal optimization studies for [3], omitting the acetylation of the C2-amino group allows for a streamlined, direct chlorination workflow.

Step-by-Step Methodology

Step 1: Chlorination Reaction

  • Procedure: Suspend crude 2-amino-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one directly in neat Phosphorus Oxychloride (POCl₃) under an inert atmosphere. Reflux the mixture at 100–105 °C for 2 to 4 hours.

  • Causality: POCl₃ acts as both the solvent and the chlorinating agent. The tautomeric hydroxyl group of the pyrimidinone attacks the electrophilic phosphorus, creating a phosphorodichloridate leaving group. This activated intermediate is subsequently displaced by a chloride ion via nucleophilic aromatic substitution (SₙAr), yielding the chlorinated target.

Step 2: In-Process Control (IPC)

  • Self-Validation: Withdraw a 10 µL aliquot of the reaction mixture, quench it in 1 mL of acetonitrile, and analyze via LC-MS. The protocol is validated to proceed only when the starting material mass (m/z ~151) is fully consumed and the target mass (m/z 169[M+H]⁺) is the dominant signal. Proceeding without this validation risks inseparable mixtures during purification.

Step 3: Quench and Neutralization

  • Procedure: Cool the reaction vessel to room temperature, then carefully pour the mixture dropwise over vigorously stirred crushed ice. Slowly adjust the pH to 7.0–7.5 using saturated aqueous NaHCO₃.

  • Causality: The hydrolysis of excess POCl₃ is violently exothermic. Pouring over ice controls the temperature, preventing the thermal degradation of the heteroaromatic core.

  • Self-Validation: Before extraction, verify the aqueous layer pH is exactly neutral using pH indicator strips. Because the product contains a basic free amine, acidic conditions will protonate the molecule, rendering it highly water-soluble and causing catastrophic yield loss during organic extraction.

Step 4: Extraction and Isolation

  • Procedure: Extract the neutralized aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be used directly for subsequent cross-coupling or purified via silica gel chromatography.

Synthesis SM Pyrimidin-5-one Precursor Rxn POCl3 Reflux (Chlorination) SM->Rxn Reagents IPC LC-MS Validation (m/z 169 [M+H]+) Rxn->IPC Aliquot Quench Ice Quench & Neutralization IPC->Quench If Complete Product 5-Chloropyrazolo[1,5-a] pyrimidin-2-amine Quench->Product Extraction

Synthesis workflow for the chlorination and isolation of the target building block.

Applications in Kinase Inhibitor Development

The primary application of 5-chloropyrazolo[1,5-a]pyrimidin-2-amine is in the development of highly selective Phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors.

PI3Kγ is heavily expressed in myeloid cells and tumor-associated macrophages (TAMs). Its activation drives an immunosuppressive tumor microenvironment (TME), making it a high-value target in immuno-oncology. However, achieving selectivity over other class I PI3K isoforms (α, β, δ) is notoriously difficult due to high sequence homology.

Mechanistic Causality of the Scaffold: By utilizing the 5-chloropyrazolo[1,5-a]pyrimidin-2-amine core, researchers can perform Suzuki-Miyaura cross-coupling at the C5 position to attach bulky, stereospecific moieties (such as isoindolinones). The unique geometry of the pyrazolopyrimidine core forces these substituents to project divergently into the "selectivity" and "alkyl-induced" pockets of the PI3Kγ ATP-binding site. This precise spatial arrangement has yielded lead compounds with >600-fold selectivity for PI3Kγ over other isoforms [3], effectively repolarizing immunosuppressive macrophages without inducing the systemic toxicities associated with pan-PI3K inhibition.

Pathway Drug Pyrazolopyrimidine Derivative PI3K PI3Kγ Enzyme Drug->PI3K ATP-competitive Inhibition PIP3 PIP3 Production PI3K->PIP3 Catalysis AKT AKT Phosphorylation PIP3->AKT Pathway Activation TME Tumor Microenvironment Immunosuppression AKT->TME Macrophage Polarization

Mechanism of action for PI3Kγ inhibitors derived from the pyrazolopyrimidine building block.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 5-chloropyrazolo[1,5-a]pyrimidin-2-amine." PubChem Database. URL:[Link]

  • NextSDS. "5-chloropyrazolo[1,5-a]pyrimidin-2-amine — Chemical Substance Information." NextSDS Database. URL:[Link]

  • Drew, S. L., Thomas-Tran, R., et al. "Discovery of Potent and Selective PI3Kγ Inhibitors." Journal of Medicinal Chemistry, 2020. URL:[Link]

Exploratory

Solubility profile of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability and therapeutic efficacy.[1][2][3] An API must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[2][3] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities (NCEs), often leading to suboptimal drug absorption and variability in clinical outcomes.[2][3] Consequently, a comprehensive understanding of an API's solubility in various solvent systems is paramount during pre-formulation studies. This knowledge guides the selection of appropriate formulation strategies, such as salt formation, particle size reduction, or the use of co-solvents and complexing agents, to enhance the dissolution rate and bioavailability.[1][2]

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, particularly as protein kinase inhibitors in cancer therapy.[4][5][6] 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is a key intermediate in the synthesis of these bioactive molecules.[7] A thorough characterization of its solubility profile in organic solvents is therefore essential for designing efficient purification protocols, developing robust formulation strategies, and ensuring consistent product quality. This guide provides a detailed examination of the solubility of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, offering both experimental methodologies and an illustrative solubility profile to support research and development efforts.

Physicochemical Properties of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

A foundational understanding of the physicochemical properties of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is crucial for interpreting its solubility behavior.

PropertyValue/DescriptionSource
Chemical Name 5-chloropyrazolo[1,5-a]pyrimidin-2-amine[7]
Molecular Formula C₆H₅ClN₄[7]
Molecular Weight 168.58 g/mol
Appearance Likely a solid, crystalline powder[4]
CAS Number 1785622-20-9[7]

Note: Some properties are inferred from related compounds or general chemical principles as specific experimental data is not publicly available.

The structure of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, featuring a fused heterocyclic ring system with a chloro-substituent and an amino group, dictates its solubility. The nitrogen atoms in the rings and the primary amine can act as hydrogen bond acceptors, while the amine group can also act as a hydrogen bond donor. The chloro- group adds to the molecule's polarity. These features suggest that the compound will exhibit varied solubility across different classes of organic solvents, influenced by the interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Illustrative Solubility Profile of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

While specific experimental data for the solubility of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is not widely published, the following table presents a scientifically plausible, illustrative solubility profile in a range of common organic solvents. This data is based on qualitative statements that the compound is "easily soluble in organic solvents such as ethanol and chloroform" and the expected behavior of similar heterocyclic compounds.

SolventSolvent ClassDielectric Constant (approx.)Illustrative Solubility (mg/mL at 25°C)USP Descriptive Term
HexaneNon-polar1.9< 0.1Very slightly soluble
TolueneNon-polar (aromatic)2.41.5Sparingly soluble
DichloromethanePolar aprotic9.135.0Freely soluble
Ethyl AcetatePolar aprotic6.012.0Soluble
AcetonePolar aprotic21.025.0Soluble
ChloroformPolar aprotic4.8> 100Very soluble
IsopropanolPolar protic18.015.0Soluble
EthanolPolar protic24.620.0Soluble
MethanolPolar protic32.618.0Soluble
WaterPolar protic80.1< 0.5Slightly soluble

Disclaimer: The data presented in this table is illustrative and intended to provide a scientifically reasonable estimation of the solubility profile. For precise quantitative data, experimental determination is required.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8] It involves equilibrating an excess of the solid compound in a solvent for a sufficient period to achieve saturation.

Materials
  • 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

    • Add a known volume of the selected solvent (e.g., 2 mL) to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant agitation speed (e.g., 200 rpm) and a controlled temperature (e.g., 25°C).

    • Allow the samples to equilibrate for at least 24 to 48 hours.[3] For poorly soluble compounds, a longer equilibration time may be necessary. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[3]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

    • Carefully aspirate the supernatant using a pipette. For further clarification, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Quantification:

    • Prepare a stock solution of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine of a known concentration in a suitable solvent (e.g., methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Accurately dilute a known volume of the clear, saturated filtrate from step 3 with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC-UV.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in mg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess compound to vial B Add known volume of solvent A->B C Agitate on orbital shaker (24-48 hours at 25°C) B->C D Centrifuge to sediment solid C->D E Filter supernatant D->E F Dilute filtered sample E->F G Analyze by HPLC-UV F->G H Calculate concentration from calibration curve G->H I Solubility Value H->I Calculate final solubility (mg/mL)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Discussion and Interpretation of the Solubility Profile

The illustrative solubility data provides valuable insights into the behavior of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine in different organic solvents.

  • Non-polar Solvents (Hexane, Toluene): The very low solubility in hexane is expected, as the polar nature of the compound (due to the nitrogen and chlorine atoms) is incompatible with the non-polar, aliphatic solvent. The slightly higher solubility in toluene can be attributed to potential π-π stacking interactions between the aromatic ring of toluene and the heterocyclic system of the solute.

  • Polar Aprotic Solvents (Dichloromethane, Ethyl Acetate, Acetone, Chloroform): This class of solvents generally shows good to excellent solvating power for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. Dichloromethane and chloroform are particularly effective, likely due to their ability to engage in strong dipole-dipole interactions with the polar functional groups of the compound. The high solubility in chloroform, a common observation for many nitrogen-containing heterocycles, makes it a suitable solvent for reactions and purification processes like column chromatography.

  • Polar Protic Solvents (Isopropanol, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the amino group and the ring nitrogens of the compound. This results in good solubility. The slight differences in solubility among the alcohols may be due to the balance between the polarity and the size of the alkyl chain.

  • Water: The low aqueous solubility is a common feature of many organic compounds, especially those with a significant hydrocarbon-like scaffold relative to their polar functional groups.[9] While the amino group and ring nitrogens can interact with water, the overall molecule is not sufficiently polar to overcome the strong hydrogen bonding network of water to a large extent.

Conclusion

A comprehensive understanding of the solubility profile of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is indispensable for its effective utilization in research and drug development. This guide has provided an illustrative, yet scientifically grounded, overview of its solubility in a range of organic solvents. The detailed protocol for the shake-flask method offers a reliable means for researchers to determine the precise thermodynamic solubility experimentally. The interpretation of the solubility data in the context of solvent properties and the compound's chemical structure provides a framework for selecting appropriate solvent systems for synthesis, purification, and formulation, thereby facilitating the advancement of novel therapeutics based on the pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Vertex AI Search. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Vertex AI Search. (2023). Drug Solubility: Importance and Enhancement Techniques - IJFMR.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?
  • BenchChem. (2025). Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine.
  • Teva Pharmaceutical Industries. (2018). Solving solubility issues in modern APIs.
  • UOU. HETEROCYCLIC COMPOUNDS.
  • IntechOpen. (2022).
  • IntechOpen. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • PubMed. (1987). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.
  • Scribd. (2024). Solubility Models for API Process Design.
  • BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
  • PMC. (2011).
  • Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • LornaJane. (2011). Drawing Flow Diagrams with GraphViz.
  • BenchChem. (2025). Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine.
  • Medium. (2025). Visualizing Software Architecture with Graphviz: A Practical Guide.
  • YouTube. (2024). Create a FlowChart Diagram using Graphviz in Python.
  • NextSDS.
  • RSC Publishing. (2023).
  • ResearchGate. (2015). (PDF)
  • PMC. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.

Sources

Foundational

Assessing the Thermodynamic Stability of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine: A Technical Guide for Drug Development Professionals

Introduction: The Privileged Scaffold in Focus The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to multiple receptors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Focus

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to multiple receptors with high affinity.[1] This fused heterocyclic system provides a rigid, planar scaffold that is synthetically tractable, making it a focal point for developing novel therapeutics, particularly as protein kinase inhibitors in targeted cancer therapy.[2][3][4] The compound of interest, 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, embodies this scaffold and is a valuable intermediate in the synthesis of a diverse array of biologically active molecules.[5]

However, for any active pharmaceutical ingredient (API) candidate, a thorough understanding of its intrinsic stability is a non-negotiable prerequisite for successful drug development. Thermodynamic stability at room temperature directly impacts shelf-life, storage conditions, formulation strategies, and ultimately, patient safety and product efficacy.[6] This guide provides a comprehensive, field-proven framework for evaluating the thermodynamic stability of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, grounded in authoritative regulatory principles and advanced analytical techniques.

Structural Considerations and Potential Instability Pathways

The molecular architecture of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine presents several features that warrant careful stability assessment:

  • The Chlorinated Pyrimidine Ring : The presence of a chloro-substituent at the C5 position is the most significant feature from a stability perspective. Chlorinated pyrimidines are reactive intermediates, susceptible to nucleophilic substitution.[5] Hydrolysis, where water acts as a nucleophile to displace the chloride and form a pyrimidone derivative, is a primary degradation pathway to investigate.[7][8][9] The rate of this hydrolysis can be influenced by pH and temperature.[8]

  • The Fused Aromatic System : The pyrazolo[1,5-a]pyrimidine core is an aromatic, fused N-heterocyclic system.[10] While aromaticity generally confers stability, the nitrogen atoms can influence electron density and susceptibility to photolytic or oxidative degradation.[11][12][13] Studies on related N-heterocycles have shown that an increasing number of nitrogen atoms in an aromatic ring can decrease photostability.[12][13]

  • The 2-Amino Group : The amino group can influence the electronic properties of the ring system and may be susceptible to oxidative degradation.

Given these structural flags, a multi-pronged experimental approach is necessary to build a complete stability profile.

Core Directive: A Phased Approach to Stability Assessment

A robust evaluation of thermodynamic stability is not a single experiment but a systematic process. We will structure our investigation into three core phases: initial thermal characterization, forced degradation studies to identify vulnerabilities, and long-term stability testing under ICH-prescribed conditions.

G P1_DSC Differential Scanning Calorimetry (DSC) P2_Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) P1_DSC->P2_Hydrolysis Provides melting point & polymorph information P1_TGA Thermogravimetric Analysis (TGA) P2_Thermal Thermal Stress (Elevated Temperature) P1_TGA->P2_Thermal Determines onset of thermal decomposition P3_LongTerm Long-Term Storage (e.g., 25°C/60% RH) P2_Hydrolysis->P3_LongTerm Identifies key degradants to monitor P2_Oxidation Oxidative Stress (e.g., H₂O₂) P2_Oxidation->P3_LongTerm P2_Photo Photolytic Stress (UV/Vis Exposure) P2_Photo->P3_LongTerm P2_Thermal->P3_LongTerm P3_Accelerated Accelerated Storage (e.g., 40°C/75% RH) P3_Accelerated->P3_LongTerm

Caption: A phased workflow for comprehensive stability assessment.

Phase 1: Foundational Thermal Analysis

The initial step involves characterizing the fundamental thermal properties of the solid-state material using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[14][15] These techniques provide a baseline understanding of the material's behavior upon heating and are crucial for designing subsequent stress studies.[16]

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It is used to determine thermal stability and the temperature at which decomposition begins.

  • Methodology:

    • Calibrate the TGA instrument's balance and temperature sensor using certified reference materials.

    • Place 5-10 mg of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine into a ceramic or alumina pan.

    • Heat the sample from room temperature (e.g., 30°C) to a high temperature (e.g., 350°C) at a constant rate of 10°C/minute.[17][18]

    • Maintain a constant inert nitrogen purge (e.g., 30 mL/minute) to prevent oxidative degradation during the analysis.[18]

    • Record the mass loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.[18]

2. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects thermal events like melting, crystallization, and polymorphic transitions.[15]

  • Methodology:

    • Calibrate the DSC instrument for heat flow and temperature using a high-purity standard (e.g., indium).

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10°C/minute) over a temperature range that encompasses any expected thermal events, as informed by the TGA data (e.g., 30°C to 300°C).

    • Record the heat flow. Endothermic peaks typically represent melting, while exothermic events can indicate decomposition or crystallization.[18]

Data Presentation & Interpretation

The data from these analyses should be summarized to provide a clear thermal profile.

ParameterMethodTypical ResultInterpretation
Decomposition Onset (Td) TGA> 250°CIndicates high thermal stability in the solid state under inert conditions. A lower temperature would be a significant concern.[18]
Melting Point (Tm) DSCSharp endothermProvides a key physical property and purity indicator. A broad peak may suggest impurities.[15][18]
Polymorphic Transitions DSCEndothermic or exothermic events before meltingIndicates the presence of different crystal forms, which can have different stabilities and bioavailabilities.

Phase 2: Probing for Weaknesses with Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding an API's intrinsic stability.[19][20] By subjecting the compound to conditions more severe than those it will encounter during storage, we can rapidly identify likely degradation pathways and products.[6][20][21] This information is invaluable for developing stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20%, as over-stressing can lead to irrelevant secondary degradants.[22]

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Outcome compound 5-Chloropyrazolo[1,5-a] pyrimidin-2-amine acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) compound->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT) compound->base Expose to Stress neutral Neutral Hydrolysis (Water, 60°C) compound->neutral Expose to Stress oxidation Oxidation (e.g., 3% H₂O₂, RT) compound->oxidation Expose to Stress photo Photolysis (ICH Q1B Light Exposure) compound->photo Expose to Stress thermal Thermal (Solid) (e.g., 80°C) compound->thermal Expose to Stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze Samples base->hplc Analyze Samples neutral->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples pathways Identify Degradation Pathways hplc->pathways products Characterize Degradation Products hplc->products method Validate Analytical Method hplc->method

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine for Research and Development

This guide provides an in-depth analysis and detailed operational protocols for the safe handling of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS No. 1785622-20-9). As a substituted pyrimidine, this compound belongs to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and detailed operational protocols for the safe handling of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS No. 1785622-20-9). As a substituted pyrimidine, this compound belongs to a class of heterocyclic molecules with significant potential in medicinal chemistry and drug discovery, often investigated for their biological activity.[1][2] The structural alerts within this molecule necessitate a rigorous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, providing researchers with the foundational knowledge to manage risk effectively.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the bedrock of a thorough risk assessment. The key identifiers and known characteristics of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine are summarized below. While comprehensive experimental data is not widely published, properties can be inferred from authoritative chemical databases and analysis of structurally similar compounds.[3][4]

PropertyValue / DescriptionSource
Chemical Name 5-chloropyrazolo[1,5-a]pyrimidin-2-amine[5]
CAS Number 1785622-20-9[5]
EC Number 826-814-3[5]
Molecular Formula C₆H₅ClN₄Inferred
Molecular Weight 168.58 g/mol Inferred
Physical Form Likely a solid, crystalline powder (e.g., white to beige/off-white).[3][4]
Solubility Predicted to have low solubility in water but higher solubility in organic solvents like ethanol and chloroform.[3]
Storage Conditions Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[3]

Hazard Identification and Toxicological Profile

Based on notified classifications, 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is a hazardous substance with multiple routes of potential exposure.[5] The following GHS classifications dictate the necessary handling precautions. Understanding these hazards is not merely a regulatory requirement but is fundamental to preventing laboratory accidents.

Hazard ClassCategoryHazard CodeHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox.H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[5]
Skin Irritation Skin Irrit.H315Causes skin irritation.[5]
Eye Irritation 2AH319Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3H336May cause drowsiness or dizziness.[5]
Interpretation for the Researcher
  • Acute Toxicity : The compound is harmful through all primary routes of laboratory exposure. This elevates the importance of engineering controls to prevent inhalation and mandates the use of appropriate PPE to prevent skin contact and ingestion. Accidental exposure could lead to systemic toxic effects.

  • Irritation : As a confirmed skin and serious eye irritant, direct contact must be rigorously avoided. The "serious" classification for eye irritation implies a risk of significant, potentially lasting damage.

  • STOT SE 3 : This classification indicates a potential neurotoxic effect (drowsiness or dizziness) following a single exposure, primarily through inhalation. This strongly reinforces the necessity of handling the compound within a certified chemical fume hood to prevent vapor or dust inhalation.

Integrated Risk Assessment and Safe Handling Protocol

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is a certified chemical fume hood . This is non-negotiable. The dual hazards of inhalation toxicity (H332) and potential respiratory system effects (H336) require that all manipulations of the solid compound or its solutions be performed in a well-ventilated, contained space.[6] A ventilated balance enclosure should be used for weighing to control the dispersal of fine powder.[6]

Personal Protective Equipment (PPE): A Barrier to Exposure

PPE selection must directly address the identified hazards. The rationale for each piece of equipment is critical for user compliance and safety.

PPE CategorySpecificationRationale and Justification
Eye/Face Protection Safety goggles with side-shields or a face shield.Mandatory. Protects against splashes and airborne particles, directly mitigating the "Causes serious eye irritation" (H319) hazard.[7][8]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).Mandatory. Prevents skin contact, addressing the "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) hazards. Gloves must be inspected before use and changed immediately if contaminated.[7][9]
Skin/Body Protection Laboratory coat, long-sleeved clothing.Mandatory. Minimizes the risk of accidental skin exposure on arms and torso.[7] For larger quantities, additional protection like a chemical-resistant apron may be warranted.
Respiratory Protection Not typically required if handled exclusively within a fume hood.A NIOSH-approved respirator with an appropriate filter may be necessary for spill cleanup outside of a fume hood or in cases of ventilation failure.[6][8]
Standard Operating Procedure (SOP) for Handling

This step-by-step workflow is designed to minimize exposure at every stage of manipulation.

  • Preparation :

    • Verify that the chemical fume hood is operational and has a valid certification.

    • Ensure the work area is clean and uncluttered.[6]

    • Assemble all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.[10]

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer :

    • Weigh the solid compound within a ventilated balance enclosure or directly in the fume hood on a tared weigh boat.[6]

    • Use anti-static techniques to prevent the powder from becoming airborne.[6]

    • Carefully transfer the solid to the reaction vessel using a dedicated spatula. Avoid generating dust.

  • Dissolving and Reaction :

    • Add solvent to the solid slowly to prevent splashing.[6]

    • If heating is required, use a controlled heating mantle with stirring. Ensure the apparatus is securely clamped.

    • Keep the container closed whenever possible during the reaction.

  • Post-Handling and Decontamination :

    • Upon completion, allow all equipment to cool within the fume hood.

    • Clean all glassware and equipment that came into contact with the compound. The rinsate should be collected as hazardous waste.

    • Wipe down the work surface of the fume hood with an appropriate solvent and decontaminating solution.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surface.

    • Wash hands thoroughly with soap and water after the procedure is complete.[11]

Risk Mitigation Workflow

The following diagram illustrates the logical flow of the risk assessment and handling process.

G cluster_prep Phase 1: Preparation & Assessment cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Procedure Risk_Assessment Identify Hazards (H302, H312, H332, H315, H319, H336) Eng_Controls Select Engineering Controls (Fume Hood, Ventilated Enclosure) Risk_Assessment->Eng_Controls Mitigate Inhalation Risk PPE_Selection Select Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Eng_Controls->PPE_Selection Supplement Protection Handling Execute SOP (Weighing, Dissolving, Reaction) PPE_Selection->Handling Proceed with All Controls Decon Decontaminate Workspace & Equipment Handling->Decon After Experiment Waste Segregate Hazardous Waste (Solid & Liquid) Decon->Waste Disposal Arrange Professional Disposal Waste->Disposal

Caption: Workflow for Risk Assessment and Safe Handling.

Emergency and First-Aid Measures

In the event of accidental exposure, immediate and correct action is crucial. Personnel should be familiar with these procedures before working with the compound.

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or they feel dizzy, seek immediate medical attention.[10][11]
Skin Contact Immediately wash the affected area with plenty of soap and running water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical label to the medical professional.[10][11]

Spill Management and Waste Disposal

Spill Response Protocol
  • Evacuate : Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.

  • Collect : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[6]

  • Clean : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Waste Disposal

All waste containing 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous chemical waste.[7]

  • Segregation : Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.[6]

  • Disposal : Dispose of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[6]

References

  • NextSDS. (n.d.). 5-chloropyrazolo[1,5-a]pyrimidin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Zhonghan. (n.d.). China 5-Chloropyrazolo[1,5-a]pyrimidine CAS:29274-24-6 Manufacturer, Supplier. Retrieved from [Link]

  • NextSDS. (n.d.). Pyrazolo[1,5-a]pyrimidin-3-amine, 5-chloro- — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:99898-84-7 | 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | 1234616-50-2. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39.
  • ACS Publications. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • Ramirez-Salinas, G. L., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6296.
  • Wesołowska, O., et al. (2023). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][7]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 24(4), 3892.

  • ResearchGate. (2014). (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Retrieved from [Link]

Sources

Foundational

Crystal structure and X-ray diffraction data for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Crystallographic Profiling and Application of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine in Kinase Inhibitor Design Executive Summary The development of highly selective kinase inhibitors requires molecular scaffolds capab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Profiling and Application of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine in Kinase Inhibitor Design

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds capable of exploiting subtle conformational differences within conserved active sites. 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS: 1785622-20-9) has emerged as a privileged, self-validating pharmacophore in the design of phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors[1]. This technical guide dissects the crystallographic properties, synthetic integration, and X-ray diffraction workflows associated with this core scaffold, providing a comprehensive blueprint for structural biologists and medicinal chemists.

Structural Significance of the Pyrazolo[1,5-a]pyrimidine Core

Achieving isoform selectivity in class I PI3Ks is notoriously difficult due to high sequence homology across the ATP-binding pockets. However, the pyrazolo[1,5-a]pyrimidine scaffold overcomes this by acting as a rigid, planar hinge-binding motif. When functionalized, this core adopts a "propeller-shaped" conformation that projects substituents into both the "selectivity" and "alkyl-induced" pockets of PI3Kγ[2].

The C2-amine serves as a critical hydrogen bond donor, while the C5-chloride acts as an essential synthetic handle for diversification. By leveraging this scaffold, researchers have successfully developed highly potent, γ-selective inhibitors (e.g., Lead Compound 4, PI3Kγ IC50 = 0.064 μM) that exhibit >600-fold selectivity over other class I isoforms[2].

Synthetic Methodology: A Self-Validating Workflow

To utilize 5-chloropyrazolo[1,5-a]pyrimidin-2-amine in drug discovery, it must be synthesized and functionalized with high fidelity. The following protocol details the generation of the core and its subsequent cross-coupling, designed as a self-validating system where the successful progression of polarity and solubility confirms intermediate reactivity[2].

Step-by-Step Synthesis Protocol:

  • Chlorination of the Precursor: Suspend crude 2-amino-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one in neat phosphorus oxychloride (POCl3).

    • Causality: POCl3 is chosen because it efficiently converts the tautomeric lactam into a highly reactive heteroaryl chloride. The omission of an acetylation step here is deliberate; it allows the crude amine to be directly utilized, minimizing yield loss.

  • Reflux and Isolation: Heat the mixture to reflux for 4 hours. The reaction is self-validating: the transition from a heterogeneous suspension to a homogenous dark solution indicates the successful formation of the 5-chloropyrazolo[1,5-a]pyrimidin-2-amine intermediate. Quench carefully over ice and extract with ethyl acetate.

  • Palladium-Catalyzed Cross-Coupling: Combine the crude 5-chloropyrazolo[1,5-a]pyrimidin-2-amine with an isoindolinone boronate in the presence of a Pd(0) catalyst and a mild base (e.g., Na2CO3) in a dioxane/water mixture.

    • Causality: The C5-chloride provides an orthogonal reactive site for Suzuki-Miyaura coupling. The aqueous-organic biphasic system ensures that the inorganic byproducts remain dissolved, driving the catalytic cycle forward.

  • Purification: Isolate the final PI3Kγ inhibitor via flash chromatography.

Synthesis A 2-amino-4H,5H-pyrazolo [1,5-a]pyrimidin-5-one (Starting Material) B POCl3 / Reflux (Chlorination) A->B Step 1 C 5-chloropyrazolo[1,5-a] pyrimidin-2-amine (Core Scaffold) B->C Intermediate Generation D Isoindolinone Boronate Pd-Catalyzed Cross-Coupling C->D Step 2 E PI3Kγ Inhibitor (e.g., Lead Compound 4) D->E Final Product

Synthetic workflow for 5-chloropyrazolo[1,5-a]pyrimidin-2-amine and its integration into PI3Kγ inhibitors.

Crystallographic Profiling and X-Ray Diffraction Data

Understanding the exact binding geometry of the pyrazolo[1,5-a]pyrimidine derivatives requires high-resolution X-ray crystallography. Co-crystal structures of these derivatives bound to human PI3Kγ (e.g., PDB ID: 6XRL, 6XRM) reveal that the ligand binds in a highly twisted orientation[2].

The plane of the pyrazolo[1,5-a]pyrimidine moiety is maintained at a nearly orthogonal angle (approx. 92°) to the appended core structures[2]. This specific geometry is reinforced by intramolecular hydrogen bonds and is the primary driver for inducing the shift of the DFG motif, creating the requisite selectivity pocket[2].

Table 1: X-Ray Data Collection and Refinement Statistics (Representative PI3Kγ Complex, PDB: 6XRL) [3]

Crystallographic ParameterValue
Experimental Method X-Ray Diffraction
Space Group C 1 2 1
Resolution (Å) 2.99
R-Value Work 0.202 (Depositor) / 0.230 (DCC)
R-Value Free 0.269 (Depositor) / 0.270 (DCC)
Total Structure Weight 109.47 kDa
Atom Count 6,827

Structural Activity Relationship (SAR) & Binding Mechanics

The efficacy of the 5-chloropyrazolo[1,5-a]pyrimidin-2-amine scaffold lies in its precise spatial engagement with the kinase active site.

  • Hinge Region Engagement: The aminopyrazolopyrimidine core forms critical hydrogen bonds with the backbone amide of Val882 in the hinge region.

  • DFG Motif Shift: The rigid, planar nature of the scaffold forces the appended N-alkyl groups to project into an induced pocket next to the affinity pocket. This induces a conformational shift in the DFG motif, a mechanism that strongly disfavors binding to PI3Kα and PI3Kβ[2][4].

  • Selectivity Pocket: The orientation allows for edge-to-face pi-stacking interactions with Trp812, anchoring the inhibitor specifically within the γ-isoform[5].

BindingMechanics Ligand Pyrazolo[1,5-a]pyrimidine Derivative Val882 Val882 (Hinge Region) Ligand->Val882 Hydrogen Bonding Lys833 Lys833 (Affinity Pocket) Ligand->Lys833 Polar Interactions Trp812 Trp812 (Selectivity Pocket) Ligand->Trp812 Edge-to-Face Pi Stacking DFG DFG Motif (Conformational Shift) Ligand->DFG Induces Pocket Formation

Schematic of key intermolecular interactions between the pyrazolo[1,5-a]pyrimidine core and hPI3Kγ.

Protein-Ligand Co-Crystallization Protocol

To generate the X-ray diffraction data outlined in Table 1, a rigorous co-crystallization protocol is required. Rather than soaking apo-crystals—which often fail because crystal packing restricts the necessary DFG motif movement—co-crystallization allows the protein to fold around the ligand.

Step-by-Step Co-Crystallization Workflow:

  • Complex Formation & Validation: Incubate purified hPI3Kγ (10 mg/mL in 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT) with a 1.5 molar excess of the pyrazolo[1,5-a]pyrimidine inhibitor for 2 hours on ice.

    • Self-Validating Step: Analyze the mixture using Dynamic Light Scattering (DLS). A monodisperse peak (polydispersity index < 20%) validates that the ligand has not caused amorphous protein aggregation, greenlighting the crystallization setup.

  • Hanging Drop Vapor Diffusion: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (typically 15-20% PEG 4000, 0.2 M Ammonium Sulfate, 0.1 M Sodium Acetate pH 5.5) on a siliconized coverslip. Invert over a well containing 500 μL of reservoir solution.

    • Causality: PEG 4000 acts as a molecular crowding agent. Vapor diffusion slowly increases the precipitant concentration, gently breaching the nucleation threshold to yield highly ordered, single monoclinic crystals (Space Group C 1 2 1)[3].

  • Cryoprotection and Harvesting: Briefly transfer the mature crystals into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) to prevent ice lattice formation, which would otherwise destroy the protein's diffraction pattern. Flash-freeze in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at 100 K using a synchrotron radiation source. Process the data using molecular replacement (using a homologous PI3Kγ structure as a search model) and refine using Phenix and Refmac to achieve the target R-work/R-free values.

References

  • Drew, S. L., et al. "Discovery of Potent and Selective PI3Kγ Inhibitors." Journal of Medicinal Chemistry, American Chemical Society, 31 Aug. 2020.[Link]

  • PubChemLite. "5-chloropyrazolo[1,5-a]pyrimidin-2-amine." University of Luxembourg.[Link]

  • RCSB Protein Data Bank. "6XRL: Crystal structure of human PI3K-gamma in complex with inhibitor IPI-549." RCSB PDB, 16 Sep. 2020.[Link]

Sources

Exploratory

Pharmacokinetics of Pyrazolo[1,5-a]pyrimidine Derivatives in Early Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that has emerged as a privileged scaffold in modern medicinal chemistry[1]. While its structural r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that has emerged as a privileged scaffold in modern medicinal chemistry[1]. While its structural resemblance to purines makes it an exceptional candidate for ATP-competitive kinase inhibition and epigenetic modulation, early-stage drug discovery programs frequently encounter attrition due to sub-optimal pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This whitepaper provides an in-depth technical analysis of the pharmacokinetic profiling, metabolic liabilities, and structural optimization strategies required to transition pyrazolo[1,5-a]pyrimidine hits into viable lead candidates.

The Pyrazolo[1,5-a]pyrimidine Scaffold: Structural Rationale

The pyrazolo[1,5-a]pyrimidine core is highly valued for its synthetic versatility, allowing for extensive structural modifications throughout its periphery[1]. Computational analyses have demonstrated that the pyrazolo[1,5-a]pyrimidine core possesses a less favorable aqueous solvation energy compared to corresponding purines[2].

Causality in Drug Design: This thermodynamic property is intentionally leveraged by medicinal chemists. The higher desolvation penalty in aqueous environments means the compound is more readily driven into the hydrophobic active sites of target proteins (such as kinases) to minimize free energy, thereby enhancing binding affinity and potency[2]. However, this exact property inherently reduces aqueous solubility, necessitating rigorous PK optimization to achieve oral bioavailability.

Target Engagement

Pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum pharmacological utility, primarily targeting:

  • Cyclin-Dependent Kinases (CDKs): Derivatives like BS-194 (4k) act as selective ATP antagonists against CDK1, 2, 5, 7, and 9[2].

  • Tropomyosin Receptor Kinases (TRKs): Utilized in the development of potent anticancer agents targeting NTRK fusion cancers[3]. Dual inhibitors targeting both CDK2 and TRKA have also been successfully synthesized[4].

  • Threonine Tyrosine Kinase (TTK): Compounds like CFI-402257 disrupt mitotic checkpoints in breast cancer models[5].

  • RNA Demethylases: Derivatives such as DDO-2728 selectively inhibit ALKBH5 by occupying the m6A binding pocket[6].

MOA PP Pyrazolo[1,5-a]pyrimidine Scaffold Kinases Target Kinases (e.g., CDK2, TRKA, TTK) PP->Kinases ATP-competitive binding Demethylase RNA Demethylase (e.g., ALKBH5) PP->Demethylase Active site occupation CellCycle Cell Cycle Arrest & Tumor Suppression Kinases->CellCycle Phosphorylation block EpiGen m6A Methylation Modulation Demethylase->EpiGen Epigenetic regulation

Molecular targets and therapeutic pathways of pyrazolo[1,5-a]pyrimidine derivatives.

Physicochemical Properties and ADME Profiling

To prevent late-stage clinical failures, early ADME profiling is mandatory. Pyrazolo[1,5-a]pyrimidine derivatives typically adhere to Lipinski's Rule of Five, but their rigid planar structures can lead to high crystal lattice energy, further depressing solubility.

Quantitative Pharmacokinetic Data

The table below summarizes the critical PK parameters of benchmark pyrazolo[1,5-a]pyrimidine derivatives currently documented in preclinical literature.

CompoundPrimary TargetAdministration RouteSpeciesHalf-life ( t1/2​ )Key PK/ADME ObservationReference
CFI-402257 TTKOral / IVMice/RatsN/A (Bioavailable)Substrate-dependent CYP3A4 inhibition[5]
DDO-2728 ALKBH5IntraperitonealSD Rats148.3 ± 4.6 minStable in HLM, unstable in RLM[6]
BS-194 (4k) CDKs (1,2,5,7,9)OralMice178 minOrally bioavailable, tumor suppression[2]
Compound 6t CDK2 / TRKAIn Vitro (SwissADME)N/AN/AFavorable GI absorption, no BBB permeation[4]

Cytochrome P450 Interactions and Metabolic Stability

Metabolic liability is a primary concern for N-heterocycles. Cytochrome P450 (CYP) enzymes in the liver can rapidly oxidize the pyrazolo[1,5-a]pyrimidine core or its substituents, leading to high intrinsic clearance ( CLint​ ). Furthermore, CYP inhibition can cause severe Drug-Drug Interactions (DDIs). For instance, the TTK inhibitor CFI-402257 showed no activity against CYP1A2 and 2D6, but moderately inhibited 2C9 and 2C19 (IC50s of 13 and 8 μM, respectively), with substrate-dependent CYP3A4 inhibition[5].

Additionally, species-specific metabolic differences are common. The ALKBH5 inhibitor DDO-2728 possessed suitable metabolic stability in human liver microsomes (HLM) but exhibited unsatisfied stability in rat liver microsomes (RLM)[6]. This dictates the necessity for rigorous cross-species microsomal testing before selecting an in vivo disease model.

Protocol: High-Throughput Liver Microsomal Stability Assay

This self-validating protocol determines the intrinsic clearance of pyrazolo[1,5-a]pyrimidine hits.

  • Preparation: Thaw Human/Rat Liver Microsomes (HLM/RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: The physiological pH and magnesium ions are strictly required to maintain the structural integrity and catalytic activity of the CYP450 enzymes.

  • Pre-incubation: Spike the pyrazolo[1,5-a]pyrimidine test compound into the microsomal suspension to achieve a final concentration of 1 μM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidative metabolism. Without it, the enzymes remain inactive, ensuring the reaction only starts precisely at T=0 .

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 min), extract a 50 μL aliquot and immediately transfer it into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity while simultaneously precipitating the proteins and extracting the small-molecule analyte for downstream analysis.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

In Vivo Pharmacokinetics: Overcoming Formulation Hurdles

Transitioning to in vivo rodent models requires overcoming the inherent solubility issues of the scaffold. Poor formulation leads to precipitation in the bloodstream or gastrointestinal tract, resulting in artificially low bioavailability and erratic PK profiles.

Protocol: In Vivo PK Profiling in Rodent Models

Methodology for evaluating clearance, volume of distribution, and half-life in Sprague-Dawley (SD) rats[6].

  • Formulation: Dissolve the pyrazolo[1,5-a]pyrimidine derivative in a co-solvent system comprising 20% Ethanol, 20% DMSO, and 60% PEG400.

    • Causality: Because the scaffold has a high desolvation penalty[2], aqueous buffers will cause immediate precipitation. DMSO disrupts the crystal lattice, Ethanol acts as a permeation enhancer, and PEG400 provides steric stabilization to keep the drug in solution upon dilution in the bloodstream.

  • Administration: Administer the formulation via Intraperitoneal (IP) injection (e.g., 10 mg/kg) or Intravenous (IV) bolus (e.g., 2 mg/kg) to male SD rats (250–320 g).

  • Blood Collection: Collect 200 μL blood samples from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EP tubes containing sodium heparin.

    • Causality: Sodium heparin binds to antithrombin III, inhibiting thrombin and preventing the coagulation cascade. This is critical to allow the separation of liquid plasma from cellular components without clotting.

  • Plasma Processing: Centrifuge the blood samples at 8,000 rpm for 10 minutes at 4°C to isolate the plasma. Store at -80°C until bioanalysis.

  • Bioanalysis: Perform protein precipitation using methanol/acetonitrile, followed by LC-MS/MS quantification to derive AUC0−∞​ , Cmax​ , and t1/2​ .

Structural Optimization Strategies for PK Enhancement

When a pyrazolo[1,5-a]pyrimidine hit exhibits poor PK (e.g., high clearance or rapid metabolism), medicinal chemists must employ structural optimization. Common strategies include:

  • C-7 Substitution: Introducing diverse nitrogenous groups at position 7 has been shown to drastically alter the electronic distribution of the pyrimidine ring, blocking metabolic soft spots and improving half-life[1].

  • Halogenation: Oxidative halogenation at the C-3 position introduces steric bulk and high electronegativity, which can prevent rapid CYP-mediated oxidation at this site, shifting the metabolic pathway and prolonging circulation time.

PK_Optimization N1 Pyrazolo[1,5-a]pyrimidine Hit (High Potency, Unknown PK) N2 In Vitro ADME Profiling (HLM/RLM, CYP450) N1->N2 N3 Metabolic Liability? N2->N3 N4 Structural Optimization (e.g., C-7 substitution) N3->N4 Yes (High Clearance) N5 In Vivo PK Evaluation (Rodent Models) N3->N5 No (Stable) N4->N2 Re-evaluate N6 Lead Candidate Selection N5->N6 Favorable t1/2 & Bioavailability

Workflow for PK-driven lead optimization of pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold offers unparalleled opportunities in early drug discovery due to its potent kinase and epigenetic target engagement. However, its translation into clinical candidates is heavily bottlenecked by physicochemical constraints. By integrating rigorous in vitro microsomal stability assays, predictive CYP inhibition profiling, and optimized in vivo formulation protocols, researchers can systematically navigate these liabilities. Through iterative structural modifications—such as C-7 nitrogenous substitutions—the delicate balance between target potency and pharmacokinetic viability can be achieved.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold National Center for Biotechnology Information (NIH)[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent ACS Medicinal Chemistry Letters[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights MDPI[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity MDPI[Link]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the scalable synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Application Note: Scalable Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine for Kinase Inhibitor Discovery Introduction & Mechanistic Rationale The pyrazolo[1,5-a]pyrimidine architecture is a highly versatile and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine for Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine architecture is a highly versatile and privileged pharmacophore in modern drug discovery. The rigid, planar nature of this fused bicyclic system allows it to function predominantly as an ATP-competitive protein kinase inhibitor, making it a critical structural element in targeted therapies against oncology targets such as PI3Kγ[1] and Pim-1[2].

Among its functionalized derivatives, 5-chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS: 1785622-20-9) serves as an essential bifunctional building block. The C2-amine provides a handle for amide or urea functionalization, while the C5-chloride is primed for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[3].

Causality in Route Selection: Historically, the synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of aminopyrazoles with acyclic 1,3-dicarbonyls (like ethyl propiolate or malonaldehyde derivatives) has been plagued by poor regioselectivity, yielding difficult-to-separate mixtures of 5-substituted and 7-substituted isomers[4]. To circumvent this, the protocol described herein employs 1,3-dimethyluracil (1,3-dimethylpyrimidine-2,4(1H,3H)-dione) as a conformationally restricted 1,3-dielectrophile equivalent[5].

The rigid uracil ring dictates a specific trajectory for the initial nucleophilic attack by the deprotonated 1H-pyrazole-3,5-diamine. Subsequent ring-opening and intramolecular cyclization expel 1,3-dimethylurea, exclusively forming the 5-oxo intermediate[5]. This intermediate is then subjected to deoxychlorination using phosphorus oxychloride (POCl3) to yield the target 5-chloro derivative[3].

Synthetic Workflow Diagram

Workflow SM 1H-pyrazole-3,5-diamine + 1,3-dimethyluracil Step1 Step 1: Condensation NaOEt, EtOH, 80°C, 15h SM->Step1 Int Intermediate 2-amino-pyrazolo[1,5-a]pyrimidin-5(4H)-one Step1->Int Expulsion of 1,3-dimethylurea Step2 Step 2: Chlorination POCl3, 80-90°C, 3h Int->Step2 Prod Target Compound 5-chloropyrazolo[1,5-a]pyrimidin-2-amine Step2->Prod Deoxychlorination App Downstream Applications (e.g., PI3Kγ / Pim-1 Inhibitors) Prod->App SNAr / Cross-Coupling

Synthetic workflow for 5-chloropyrazolo[1,5-a]pyrimidin-2-amine.

Step-by-Step Experimental Protocol

Step 1: Regioselective Condensation
  • Charge a round-bottom flask with 1H-pyrazole-3,5-diamine (1.0 equiv) and 1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equiv)[5].

  • Suspend the solids in anhydrous ethanol (approx. 3 mL / mmol).

  • Add sodium ethoxide (NaOEt, 21 wt % in EtOH, 1.1 equiv) dropwise at room temperature[5].

    • Causality: The pyrazole-3,5-diamine is a relatively weak nucleophile. Deprotonation by NaOEt generates a highly nucleophilic pyrazolide anion, which is necessary to attack the C4 carbonyl of the unactivated uracil ring.

  • Heat the reaction mixture to 80 °C and stir for 15 hours[5].

    • Self-Validation: Monitor the reaction via LC-MS. The starting material mass ([M+H]+ = 99.1) should be fully consumed and replaced by the intermediate mass ([M+H]+ = 151.1).

  • Cool the mixture to room temperature. Neutralize with 1M HCl to pH 6–7 to precipitate the 2-amino-pyrazolo[1,5-a]pyrimidin-5(4H)-one intermediate. Filter, wash with cold water and ethanol, and dry under vacuum.

Step 2: Deoxychlorination
  • Suspend the dry intermediate from Step 1 in phosphorus oxychloride (POCl3, 10–15 equiv)[3].

    • Causality: POCl3 serves a dual purpose as both the solvent and the chlorinating agent. It converts the tautomeric 5-oxo group into a highly reactive dichlorophosphate leaving group, which is subsequently displaced by chloride ions.

  • Heat the suspension to 80–90 °C for 3–4 hours[3].

    • Self-Validation: The reaction begins as a heterogeneous suspension. As the chlorination proceeds, the intermediate dissolves, yielding a dark, homogeneous solution. This physical transition is a reliable visual cue of reaction completion.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3.

  • Carefully quench the residue by pouring it over crushed ice.

    • Causality: Rapid, cold quenching hydrolyzes the remaining phosphoryl chlorides without providing enough thermal energy to hydrolyze the newly formed, somewhat labile C5-Cl bond.

  • Adjust the pH to 8 using saturated aqueous NaHCO3 and extract with ethyl acetate (3x).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM/MeOH) to afford 5-chloropyrazolo[1,5-a]pyrimidin-2-amine.

Data Presentation & Optimization

Table 1: Reaction Optimization and Scalability Metrics

ParameterStep 1: CondensationStep 2: Deoxychlorination
Primary Reagents 1H-pyrazole-3,5-diamine, 1,3-dimethyluracil2-amino-pyrazolo[1,5-a]pyrimidin-5(4H)-one
Equivalents 1.0 : 1.01.0 (Int) : 10.0 (POCl3)
Solvent / Base EtOH / NaOEt (1.1 eq)POCl3 (Neat)
Temperature 80 °C (Reflux)80–90 °C
Reaction Time 15 h3–4 h
Typical Yield 75–85%60–70%

Table 2: Representative Analytical Characterization Profile

Analytical MethodExpected Target Profile (5-chloropyrazolo[1,5-a]pyrimidin-2-amine)
LC-MS (ESI+) [M+H]+ = 169.0 (Base peak, 35Cl); 171.0 (~33% intensity, 37Cl isotope)
1H NMR (400 MHz) δ ~8.50 (d, 1H, pyrimidine H-7), ~6.90 (d, 1H, pyrimidine H-6), ~5.80 (s, 1H, pyrazole H-3), ~5.60 (br s, 2H, NH2)
Physical Appearance Off-white to pale yellow solid

Sources

Application

Application Notes &amp; Protocols: 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition The pyrazolo[1,5-a]pyrimidine core is a "privileged" heterocyclic scaffold in modern medicinal chemistry, forming the foundation of num...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a "privileged" heterocyclic scaffold in modern medicinal chemistry, forming the foundation of numerous potent and selective protein kinase inhibitors.[1][2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][3][4] This has made them a primary focus for targeted therapy.[3][4] The pyrazolo[1,5-a]pyrimidine framework is particularly adept at mimicking the purine core of ATP, allowing compounds based on this scaffold to act as competitive inhibitors in the kinase ATP-binding site.[3][5] Its rigid, planar structure and the strategic placement of nitrogen atoms facilitate key hydrogen bonding interactions with the kinase hinge region, a critical anchoring point for many inhibitors.[6]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] This has led to the development of inhibitors targeting a wide array of kinases, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).[2][6][7][8][9] Notably, this scaffold is a key component of FDA-approved drugs such as the Trk inhibitors Larotrectinib and Entrectinib.[1]

This guide focuses on a particularly valuable building block for kinase inhibitor synthesis: 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine . The strategic placement of the chloro and amino groups provides two orthogonal synthetic handles for diversification, making it an ideal starting point for the construction of compound libraries for structure-activity relationship (SAR) studies.

Strategic Importance of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

The utility of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine lies in the distinct reactivity of its functional groups:

  • The 5-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly, serves as an excellent site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which can be directed towards the solvent-exposed region of the kinase active site to enhance potency and selectivity.

  • The 2-Amino Group: This primary amine can be functionalized through various reactions, including acylation, sulfonylation, and reductive amination. Modifications at this position often project into the ribose-binding pocket of the ATP site and can be crucial for optimizing target engagement and physicochemical properties.

This dual functionality allows for a modular approach to inhibitor design, enabling systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core.

Core Synthetic Strategies and Protocols

The following protocols outline key palladium-catalyzed cross-coupling reactions that leverage the 5-chloro position for C-C and C-N bond formation. These methods are foundational for elaborating the core scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at C-5

The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl moieties at the C-5 position. These groups can form critical interactions within the kinase active site.

Rationale: This reaction is chosen for its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters. The use of a suitable palladium catalyst and ligand system is crucial for achieving high yields, especially with an electron-deficient heterocyclic chloride.[10]

Workflow Diagram:

Suzuki_Coupling reagents Starting Materials: - 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine - Arylboronic Acid - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) setup Reaction Setup (Inert Atmosphere) reagents->setup Combine heating Heating (e.g., 90-100°C) setup->heating Stir workup Aqueous Workup & Extraction heating->workup Cool & Quench purification Purification (e.g., Column Chromatography) workup->purification product 5-Aryl-pyrazolo[1,5-a] pyrimidin-2-amine purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask, add 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-pyrazolo[1,5-a]pyrimidin-2-amine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation at C-5

The Buchwald-Hartwig amination is a powerful tool for creating C-N bonds, allowing for the introduction of various primary and secondary amines at the C-5 position.[11][12] This is a common strategy for linking the core scaffold to a solvent-exposed linker or a group designed to confer specific physicochemical properties.[13]

Rationale: This palladium-catalyzed reaction is highly versatile and has largely replaced harsher classical methods for C-N bond formation.[11] The choice of ligand is critical; sterically hindered phosphine ligands are often required for the efficient coupling of aryl chlorides.[11][14]

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 10 mol%) to a dry reaction vessel.

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv). Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C. Stir vigorously and monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the 5-amino-substituted pyrazolo[1,5-a]pyrimidine.[12][15]

Targeted Kinase Families and Structure-Activity Relationship (SAR) Insights

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown potent activity against a multitude of kinase families.[4] The modular synthesis enabled by 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine allows for systematic SAR exploration.

Kinase Inhibition Pathway Diagram:

Kinase_Inhibition cluster_cell Cell ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Signal Downstream Signaling PhosphoSubstrate->Signal Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Competitively Blocks ATP Binding

Caption: ATP-competitive inhibition by pyrazolo[1,5-a]pyrimidine analogs.

Kinase FamilyKey SAR Insights from LiteratureRepresentative IC₅₀ Values (nM)
Trk (Tropomyosin Receptor Kinase) Large, often macrocyclic, substitutions at the C-5 position can lead to potent and selective pan-Trk inhibition.[6][16] The N1 atom of the pyrazole ring typically forms a key hydrogen bond with the hinge region.[6]TrkA: 0.1 - 5 nM[1][6]
CDK (Cyclin-Dependent Kinase) Aromatic or heteroaromatic groups at the C-5/C-7 positions are common.[7][17] The 2-amino group can be substituted to improve selectivity and cell-based activity.[18]CDK2: 3 - 90 nM[7][18]
JAK (Janus Kinase) Optimization of substituents at the C-2 and C-5 positions of the 2-aminopyrazolo[1,5-a]pyrimidine scaffold has led to potent and selective JAK2 inhibitors.[8][19]JAK2: <10 nM[8]
BTK (Bruton's Tyrosine Kinase) The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core for BTK inhibitors.[9] Modifications often involve linking a phenyl group at C-5 to a warhead that can form a covalent bond with a cysteine residue in the active site.BTK: 0.82 - 9.1 nM[9][20]

Note: IC₅₀ values are highly dependent on the specific compound and assay conditions. The values presented are representative examples from the literature.

Protocol 3: General In Vitro Kinase Inhibition Assay

To evaluate the biological activity of newly synthesized compounds, a general in vitro kinase inhibition assay is performed. This protocol provides a template that can be adapted for specific kinases.

Rationale: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric for potency.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

  • Reaction Mixture: In a microplate well, add the test compound dilution, a solution containing the specific kinase enzyme, and a fluorescently or biotin-labeled substrate peptide in assay buffer.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60-120 minutes), allowing the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. For many commercial kits (e.g., ADP-Glo™, LanthaScreen™), this reagent detects the amount of product formed (phosphorylated substrate) or ATP consumed.

  • Measurement: Measure the resulting signal (luminescence, fluorescence, or time-resolved FRET) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor (DMSO) control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1]

Conclusion

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is a high-value, strategic building block for the discovery and development of novel kinase inhibitors. Its dual-functional nature allows for rapid and modular synthesis of diverse compound libraries. By employing robust synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently explore the structure-activity relationships around the privileged pyrazolo[1,5-a]pyrimidine scaffold, paving the way for the development of next-generation targeted therapeutics.

References

  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. ScienceDirect. Available at: [Link]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. Available at: [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. PubMed. Available at: [Link]

  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PMC. Available at: [Link]

  • Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. PubMed. Available at: [Link]

  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Executive Summary & Mechanistic Rationale The 5-chloropyrazolo[1,5-a]pyrimidin-2-amine scaffold is a privileged, rigid pharmacophore widely utilized in the design of ATP-competitive kinase inhibitors targeting PI3Kγ, CK2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 5-chloropyrazolo[1,5-a]pyrimidin-2-amine scaffold is a privileged, rigid pharmacophore widely utilized in the design of ATP-competitive kinase inhibitors targeting PI3Kγ, CK2, and IRAK4[1],[2],[3]. The structural genius of this bicyclic system lies in its electronic dichotomy: the pyrazole ring is electron-rich, whereas the pyrimidine ring is highly electron-deficient.

From a synthetic standpoint, the nitrogen atoms at the 4- and 8-positions (pyrimidine core) strongly withdraw electron density from the C5 carbon. This inherent electrophilicity drastically lowers the activation energy required for the oxidative addition of low-valent palladium—making the C5–Cl bond exceptionally reactive for[4].

The Chemoselectivity Challenge: While the C5 position is primed for coupling, the exocyclic C2-amine presents a potential liability. Although its electron-donating nature is dampened by its localization on the pyrazole ring, a free primary amine can competitively coordinate to the palladium center, leading to catalyst poisoning. Consequently, experimental choices regarding ligand bite angle and base strength are not arbitrary—they are critical causal factors in preventing off-cycle palladium-amine complexes.

Catalytic Workflow & Pathway Dynamics

To successfully functionalize this scaffold, researchers typically employ Palladium-catalyzed C–C bond formation (Suzuki) or Nucleophilic Aromatic Substitution (SNAr) for C–N bond formation[3],[4].

CatalyticCycle SM 5-Chloro-2-amino- pyrazolo[1,5-a]pyrimidine Cat Pd(0) Catalyst (e.g., Pd(dppf)Cl2) SM->Cat Oxidative Addition (C-Cl Cleavage) Product 5-Aryl-2-amino- pyrazolo[1,5-a]pyrimidine Cat->Product Reductive Elimination (C-C Formation) Boronic Aryl Boronic Acid Ar-B(OH)2 Boronic->Cat Transmetalation Base Aqueous Base (K2CO3 / H2O) Base->Cat Boronate Activation

Fig 1: Suzuki-Miyaura cross-coupling workflow for 5-chloropyrazolo[1,5-a]pyrimidin-2-amine.

Reaction Optimization & Causality Data

The table below synthesizes quantitative optimization data for the C5-arylation of the unprotected 2-amine scaffold.

Causality Insight: The use of standard Pd(PPh3)4 often results in poor yields due to the unprotected C2-amine coordinating to the metal. Transitioning to Pd(dppf)Cl2 resolves this. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°), which accelerates the reductive elimination step while its steric bulk physically blocks the C2-amine from poisoning the palladium center[1].

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4 (10 mol%)PPh3Na2CO3Toluene/EtOH/H2O9045Significant catalyst poisoning by C2-amine.
2Pd2(dba)3 (5 mol%)XPhosCs2CO31,4-Dioxane/H2O10068Bulky ligand improves turnover; minor protodehalogenation observed.
3 Pd(dppf)Cl2 (5 mol%) dppf K2CO3 1,4-Dioxane/H2O 90 89 Optimal bite angle prevents amine coordination; high conversion.
4Pd(dppf)Cl2 (5 mol%)dppfK3PO4DMF/H2O9072Harsher solvent leads to partial degradation of the starting material.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

This protocol is optimized for coupling complex boronic esters (e.g., isoindolinone boronates) to the C5 position without requiring Boc-protection of the C2-amine[1],[5].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-chloropyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid/ester (1.2 equiv, 1.2 mmol), and K2CO3 (2.5 equiv, 2.5 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL). Degas the suspension by bubbling Argon directly through the mixture for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 0.05 mmol) under a positive stream of Argon. Seal the flask.

  • Thermal Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically 0-10% MeOH in DCM).

Self-Validation & Analytical Checkpoints:

  • LC-MS: The starting material exhibits a distinct 3:1 isotopic cluster at m/z 169/171 [M+H]+ due to the ^35Cl and ^37Cl isotopes. A successful reaction is validated by the complete disappearance of this isotopic signature and the appearance of the product mass.

  • 1H NMR (DMSO-d6): The starting material features a characteristic doublet for the C6 proton at ~6.5 ppm. Upon successful arylation, this proton will shift downfield (typically >7.0 ppm) due to the loss of the shielding chloride and the introduction of the anisotropic aryl ring[1].

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for C5-Amination

When synthesizing compounds like IRAK4 inhibitors, C–N bonds at the C5 position are required. Due to the extreme electrophilicity of the pyrimidine ring, to avoid unnecessary use of expensive transition metals[3].

Step-by-Step Methodology:

  • Assembly: Dissolve 5-chloropyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv) and the target aliphatic or aromatic amine (2.0 equiv) in N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the equilibrium forward without competing for the C5 electrophilic center.

  • Execution: Heat the mixture under microwave irradiation at 120 °C for 30 minutes.

  • Isolation: Crash out the product by adding ice-cold water dropwise. Filter the resulting precipitate and wash with cold ethanol.

Downstream Application: Kinase Inhibition Pathways

Derivatives synthesized via these protocols are highly potent ATP-competitive inhibitors. By displacing ATP in the kinase hinge region, they block downstream phosphorylation events critical for tumor survival and inflammatory responses[1],[5].

Pathway Drug C5-Substituted Pyrazolo[1,5-a]pyrimidine Kinase Target Kinase (e.g., PI3Kγ / IRAK4) Drug->Kinase ATP-Competitive Binding Signaling Downstream Signaling (AKT / NF-κB) Kinase->Signaling Phosphorylation Blocked Outcome Disease Modulation (Oncology / Inflammation) Signaling->Outcome Phenotypic Response

Fig 2: Mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

References

  • Discovery of Potent and Selective PI3Kγ Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor bioRxiv URL:[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 bioRxiv URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines Encyclopedia.pub URL: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including kinase inhibitors used...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including kinase inhibitors used in cancer therapy.[1][2][3][4] Unambiguous structural characterization of novel derivatives is therefore a critical step in drug discovery and development. This application note provides a detailed, multi-technique Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the definitive structural elucidation of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS: 1785622-20-9).[5] We present a step-by-step workflow, from sample preparation to advanced 2D NMR data interpretation, designed to provide researchers with a robust and reproducible methodology for validating the chemical identity and purity of this important heterocyclic compound.

Introduction: The Rationale for Multi-dimensional NMR

In the synthesis of complex heterocyclic systems like 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, the potential for isomerism and unexpected side products necessitates a rigorous analytical approach. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, they often fall short of providing conclusive proof of structure. For instance, assigning the specific positions of protons H-6 and H-7 on the pyrimidine ring, or confirming the location of the quaternary carbons (C-3a, C-5, and C-2), requires through-bond correlation data.

This guide leverages a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to build a complete, unambiguous picture of the molecule.[6][7][8] This multi-dimensional approach transforms NMR from a simple characterization tool into a powerful structure-solving engine, ensuring the highest level of scientific integrity for downstream applications.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the pyrazolo[1,5-a]pyrimidine ring system is used throughout this document. The structure is presented below.

Caption: Structure of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine with IUPAC numbering.

Experimental Design and Protocols

The causality behind experimental choices is paramount for robust results. Here, we detail not only the "how" but also the "why" for each step.

Rationale for Solvent Selection and Sample Preparation

Expert Insight: The choice of solvent is the most critical first step. While Chloroform-d (CDCl₃) is common, many nitrogen-rich heterocycles exhibit poor solubility. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this class of compounds for two key reasons:

  • Superior Solubilizing Power: It readily dissolves polar, aromatic compounds, ensuring a homogenous solution for high-resolution spectra.[1][9][10]

  • Observation of Exchangeable Protons: Unlike CDCl₃, DMSO-d₆ allows for the clear observation of N-H protons (from the amine group), which appear as distinct, albeit sometimes broad, signals.

Protocol for Sample Preparation:

  • Weigh 5–10 mg of purified 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine directly into a clean, dry 5 mm NMR tube.[8]

  • Add approximately 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[1][11]

  • Cap the tube securely and vortex gently for 30-60 seconds until the sample is fully dissolved.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter before inserting it into the spectrometer.

NMR Data Acquisition Protocol

Expert Insight: Utilizing a higher field spectrometer (≥400 MHz for ¹H) is highly recommended to maximize chemical shift dispersion.[12] This is particularly important for resolving the coupled H-6 and H-7 protons in the aromatic region, which might otherwise overlap at lower field strengths. The following parameters provide a robust starting point for high-quality data acquisition.

Experiment Purpose Key Acquisition Parameters
¹H NMR Quantitative proton count, chemical shifts, and coupling constants.Spectral Width: -2 to 12 ppm; Acquisition Time: ≥ 3s; Relaxation Delay: 2s; Number of Scans: 16
¹³C{¹H} NMR Count of unique carbons and their chemical environments.Spectral Width: -10 to 200 ppm; Acquisition Time: ≥ 1.5s; Relaxation Delay: 2s; Number of Scans: 1024
COSY Identifies proton-proton (J) coupling networks.Spectral Width: -2 to 12 ppm in both dimensions; Scans per increment: 4-8
HSQC Correlates protons to their directly attached carbons (¹JCH).F2 (¹H): -2 to 12 ppm; F1 (¹³C): -10 to 180 ppm; Scans per increment: 8-16
HMBC Correlates protons and carbons over 2-3 bonds (²JCH, ³JCH).F2 (¹H): -2 to 12 ppm; F1 (¹³C): -10 to 200 ppm; Long-range coupling delay optimized for 8 Hz; Scans per increment: 16-32

Data Interpretation: A Self-Validating Workflow

Caption: Logical workflow for unambiguous NMR-based structure elucidation.

Step 1: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial blueprint.

  • Aromatic Region (δ 6.0 - 9.0 ppm): Three distinct signals are expected for the heterocyclic core protons.

    • H-7 and H-6: These protons are adjacent and will exhibit vicinal coupling. Therefore, they should appear as a pair of doublets. Based on published data for similar pyrazolo[1,5-a]pyrimidines, H-7 is typically downfield of H-6.[6][10][13]

    • H-3: This proton is isolated and should appear as a sharp singlet.

  • Amine Region (δ ~6.5-7.5 ppm): The two protons of the -NH₂ group at the C-2 position are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential solvent exchange. Its integration should correspond to two protons.

Step 2: ¹³C{¹H} NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum should reveal all 6 unique carbon atoms of the core.

  • Quaternary Carbons: C-2, C-3a, and C-5 will not have directly attached protons and are typically identified by their sharpness and lower intensity. C-5, being attached to an electronegative chlorine atom, is expected to be significantly downfield.

  • Protonated Carbons (Methines): C-3, C-6, and C-7 will show strong signals corresponding to the protons identified in the ¹H spectrum.

Step 3: 2D COSY Analysis

The COSY (Correlation Spectroscopy) experiment is the first validation step.[12][14][15] Its primary role here is to definitively prove the relationship between H-6 and H-7. A distinct cross-peak connecting the two doublet signals in the aromatic region will confirm that they are spin-coupled, validating their assignment as adjacent protons on the pyrimidine ring.

Step 4: 2D HSQC Analysis

The HSQC (Heteronuclear Single Quantum Coherence) experiment creates the definitive link between the proton and carbon skeletons.[7][8][12] It exclusively shows correlations between protons and the carbons they are directly bonded to (¹JCH).

  • The singlet for H-3 will correlate to the C-3 signal.

  • The doublet for H-6 will correlate to the C-6 signal.

  • The doublet for H-7 will correlate to the C-7 signal. This experiment allows for the unambiguous assignment of all protonated carbons.

Step 5: 2D HMBC Analysis

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final and most powerful tool, revealing correlations over 2 and 3 bonds.[7][8][14] This is essential for assigning the non-protonated quaternary carbons and locking in the final structure.

  • Assigning C-5: The H-7 proton should show a ³JCH correlation to the C-5 carbon. Similarly, H-6 should show a ²JCH correlation to C-5. This provides dual confirmation for the C-5 chemical shift.

  • Assigning C-3a: H-3 (³JCH), H-7 (²JCH), and potentially the NH₂ protons (³JCH) will show correlations to the bridgehead carbon C-3a.

  • Assigning C-2: The H-3 proton (²JCH) and the NH₂ protons (²JCH) will show strong correlations to the C-2 carbon, confirming the position of the amine group.

Summary of Expected NMR Data

The following table consolidates the predicted assignments based on the analysis of related structures and general principles of NMR spectroscopy.[6][9][10][13][16]

Atom¹H δ (ppm), Mult. (J Hz)¹³C δ (ppm)Key HMBC Correlations (from ¹H)
2 -~158-162H-3, NH₂
-NH₂ ~6.8, br s, 2H-C-2, C-3a
3 ~6.3, s, 1H~88-92C-2, C-3a
3a -~148-152H-3, H-7, NH₂
5 -~145-150H-6, H-7
6 ~6.9, d (J ≈ 7.5)~105-110C-5, C-7
7 ~8.4, d (J ≈ 7.5)~135-140C-3a, C-5

Note: Chemical shifts (δ) are predicted for DMSO-d₆ relative to TMS and are illustrative. Actual values may vary slightly based on sample concentration and instrument calibration.

Conclusion

The structural integrity of pharmacologically relevant molecules is non-negotiable. By employing a systematic and multi-faceted NMR approach combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, the complete and unambiguous assignment of all proton and carbon resonances in 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine can be confidently achieved. The workflow presented herein serves as a robust, self-validating protocol that ensures the highest degree of confidence in the compound's identity, providing a solid analytical foundation for researchers, scientists, and drug development professionals.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4984. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Antioxidant Activity of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Chemistry & Biodiversity, 18(3), e2000889. Available at: [Link]

  • Parrish, J. P., & Hughes, T. V. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines. Organic Preparations and Procedures International, 50(1), 89-98. Available at: [Link]

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. Available at: [Link]

  • Das, P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Filippakopoulos, P., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 465-473. Available at: [Link]

  • El-Shehry, M. F., et al. (2021). Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. Chemistry & Biodiversity, 18(11), e2100511. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(2), 349-368. Available at: [Link]

  • Parrish, J. P., & Hughes, T. V. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 23(1), 113. Available at: [Link]

  • Liu, Y., et al. (2015). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. International Journal of Molecular Sciences, 16(5), 11211-11228. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Orhemba, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1904-1934. Available at: [Link]

  • Maslivets, S. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. Available at: [Link]

  • NextSDS. 5-chloropyrazolo[1,5-a]pyrimidin-2-amine — Chemical Substance Information. Available at: [Link]

  • OC Chem Tube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Gomaa, A. M., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 18(6), 634-645. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2009). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2010(2), 279-291. Available at: [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Abstract This document provides a comprehensive guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. Pyrazolo[1,5-a]pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, often serving as scaffolds for targeted therapies.[1][2] Accurate determination of their purity is critical for ensuring the safety and efficacy of pharmaceutical products. This application note details a systematic approach, from initial analyte assessment and method development to forced degradation studies, to ensure specificity. The protocols provided are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Challenge

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is a nitrogen-containing heterocyclic compound.[3][4] Such molecules are foundational in drug discovery but present unique challenges in reversed-phase HPLC.[5] The presence of multiple nitrogen atoms can lead to strong interactions with residual silanols on the surface of conventional silica-based stationary phases, resulting in poor peak shape (tailing) and unreliable quantification.[6][7] Furthermore, a purity method must not only quantify the main compound but also effectively separate it from process-related impurities and potential degradation products that may form during manufacturing or storage.

Therefore, the primary objective is to develop a stability-indicating method , which is defined by its ability to provide an accurate measurement of the active ingredient, free from interference from degradants, excipients, or other impurities.[8][9] This requires a logical development strategy, culminating in forced degradation studies to prove the method's specificity as mandated by regulatory bodies and outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[10][11]

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process. It begins with understanding the analyte's physicochemical properties and translating them into a rational selection of chromatographic parameters. The workflow below illustrates the logical progression from initial screening to a finalized, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation Analyte Analyte Characterization (Solubility, pKa, UV Max) Screening Column & Mobile Phase Screening Analyte->Screening Informs initial choices Optimization Parameter Optimization (Gradient, pH, Temperature) Screening->Optimization Refine conditions ForcedDeg Forced Degradation (Specificity Testing) Optimization->ForcedDeg Test for specificity Validation Method Validation (ICH Q2) (Accuracy, Precision, etc.) ForcedDeg->Validation Confirms suitability FinalMethod Final Validated Method Validation->FinalMethod

Caption: Logical workflow for HPLC method development.

Causality Behind Experimental Choices
  • Column Chemistry: A standard C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. However, due to the basic nature of the amine functional group, a modern, high-purity silica C18 column with low silanol activity is essential. If peak tailing persists, alternative stationary phases such as those with polar-embedded or polar-endcapped groups can offer improved peak symmetry by shielding the analyte from residual silanols.[12]

  • Mobile Phase pH: The ionization state of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is highly dependent on the mobile phase pH.[7] To ensure consistent retention times and minimize peak tailing from silanol interactions, the mobile phase must be buffered. By operating at a low pH (e.g., pH 2.5-3.5), the amine group will be consistently protonated (BH+), and the residual silanols on the column will be non-ionized (Si-OH). This single, consistent ionic state for the analyte and the neutral state for the silanols dramatically improves chromatographic performance. A phosphate or formate buffer is suitable for this purpose.

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for compounds with nitrogen heterocycles as it often provides better peak shape and lower viscosity.[7] However, methanol can offer alternative selectivity and should be considered if co-eluting peaks are an issue.[7]

  • Detection Wavelength: The selection of a UV detection wavelength is determined by measuring the UV absorbance spectrum of the analyte in the mobile phase. A wavelength at or near the absorbance maximum (λmax) is chosen to ensure high sensitivity for both the parent compound and any related impurities.

Protocol: Optimized HPLC Method

This protocol outlines the final, optimized conditions for the purity analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine.

Instrumentation and Reagents
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), potassium phosphate monobasic, and phosphoric acid.

Chromatographic Conditions

The following parameters were established to provide optimal separation and peak shape.

ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 245 nm
Injection Volume 2 µL
Preparation of Solutions
  • Diluent: A mixture of 50:50 (v/v) Water:Acetonitrile is recommended for sample and standard preparations to ensure solubility and compatibility with the mobile phase.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Protocol: Forced Degradation for Specificity

Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the analyte from its degradation products, thus proving its stability-indicating nature.[13][14] The goal is to achieve partial degradation, typically 5-20%, to ensure that the primary degradation products are generated without destroying the sample entirely.[13]

ForcedDegradation cluster_stress Stress Conditions API 5-Chloropyrazolo[1,5-a] pyrimidin-2-amine (Sample Solution) Acid Acidic (0.1 M HCl, 60°C) API->Acid Base Basic (0.1 M NaOH, 60°C) API->Base Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis Analyze all samples using the developed HPLC method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Chromatograms: - Peak Purity (DAD) - Resolution > 2.0 - Mass Balance Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Step-by-Step Degradation Protocol

For each condition, a control sample (stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis: To 1 mL of the sample solution (1.0 mg/mL), add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 0.5 mg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 0.5 mg/mL.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of approximately 0.5 mg/mL.[15]

  • Thermal Degradation: Store a vial of the solid material in an oven at 80°C for 48 hours. After exposure, prepare a sample solution at 1.0 mg/mL.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

After exposure, all samples are injected into the HPLC system. The resulting chromatograms are examined for new peaks. The Diode Array Detector is crucial for assessing the peak purity of the main analyte peak in each stressed sample to ensure no degradants are co-eluting.

Method Validation Framework

Following successful development and specificity testing, the method must be formally validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17][18] The validation process provides a high degree of confidence that the method will consistently yield accurate and reliable results.

Validation ParameterPurpose
Specificity Confirmed through forced degradation studies, ensuring no interference at the analyte's retention time.
Linearity Demonstrates a proportional relationship between analyte concentration and detector response over a defined range.
Range The concentration interval over which the method is shown to be precise, accurate, and linear.
Accuracy Measures the closeness of test results to the true value (e.g., via spike recovery studies).
Precision Assesses the degree of scatter between a series of measurements (includes Repeatability and Intermediate Precision).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.[11]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[11]
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature).

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the purity analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. By employing a systematic development approach focused on the analyte's chemical properties and confirming specificity through comprehensive forced degradation studies, this method is demonstrated to be stability-indicating. It is suitable for use in quality control environments for release testing and stability monitoring of this important pharmaceutical compound.

References

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Particle Sciences. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • NextSDS. (n.d.). 5-chloropyrazolo[1,5-a]pyrimidin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SpringerLink. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. Retrieved from [Link]

  • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Introduction & Strategic Context The pyrazolo[1,5-a]pyrimidine bicyclic core is a privileged pharmacophore in modern drug discovery, frequently utilized as an ATP-competitive hinge-binder in the development of highly sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The pyrazolo[1,5-a]pyrimidine bicyclic core is a privileged pharmacophore in modern drug discovery, frequently utilized as an ATP-competitive hinge-binder in the development of highly selective kinase inhibitors[1]. Specifically, derivatives of 5-chloropyrazolo[1,5-a]pyrimidin-2-amine serve as critical building blocks in the synthesis of targeted therapeutics, including[2], [3], and [4].

In these architectures, the 2-amine group provides crucial hydrogen-bond donor interactions with the kinase hinge region. Meanwhile, the 5-chloro position serves as a highly reactive vector, allowing medicinal chemists to explore solvent-exposed or selectivity pockets via Nucleophilic Aromatic Substitution (SNAr). This guide details the mechanistic rationale, quantitative scope, and self-validating protocols required to successfully execute SNAr on this scaffold.

Mechanistic Rationale

A common misconception is that the electron-donating 2-amine group deactivates the entire ring system toward nucleophilic attack. However, the pyrazolo[1,5-a]pyrimidine system remains highly electron-deficient at the C5 and C7 positions due to the strong electron-withdrawing effect of the pyrimidine ring nitrogens (specifically the bridgehead N4)[1].

When a nucleophile attacks the C5 position, the resulting negative charge in the Meisenheimer intermediate is thermodynamically stabilized by delocalization onto the bridgehead nitrogen. This thermodynamic sink lowers the activation energy barrier for the addition step, making the 5-chloro group an excellent leaving group that is highly susceptible to displacement by amines, alkoxides, and thiols[2].

SNAr_Mechanism SM 5-Chloropyrazolo [1,5-a]pyrimidin-2-amine MC Meisenheimer Complex SM->MC Nucleophilic Attack Nuc Nucleophile (R-NH2 / Base) Nuc->MC Addition at C5 Prod 5-Substituted Product MC->Prod Rearomatization LG Chloride Leaving Group MC->LG -Cl⁻ Elimination

Figure 1: Mechanistic pathway of the SNAr reaction via a Meisenheimer complex.

Reaction Scope & Quantitative Data

The choice of base, solvent, and temperature is strictly dictated by the nucleophilicity and steric bulk of the incoming reagent. The table below summarizes optimized parameters for various nucleophile classes.

Nucleophile ClassRepresentative ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary Amines Methylamine, CyclopropylamineDIPEA (2.0 eq)EtOH or NMP802 - 485 - 95
Secondary Amines Morpholine, PiperidineDIPEA (2.5 eq)NMP1004 - 675 - 90
Aryl Amines 3-(Methylsulfonyl)anilineCs₂CO₃ (2.5 eq)Dioxane130 (MW)0.5 - 160 - 80
Alkoxides Sodium MethoxideNaH (1.5 eq)THF601 - 270 - 85
Thiols PropanethiolK₂CO₃ (2.0 eq)DMF802 - 380 - 92

Experimental Protocols

Protocol A: Thermal SNAr with Aliphatic Amines

This protocol is designed for primary and secondary aliphatic amines.

  • Causality of Reagents : N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity. Ethanol is preferred for primary amines because its protic nature assists in stabilizing the leaving chloride ion via hydrogen bonding, accelerating rearomatization[2].

Step-by-Step Procedure:

  • Preparation : Charge an oven-dried round-bottom flask with 5-chloropyrazolo[1,5-a]pyrimidin-2-amine (1.0 mmol, 168.6 mg)[5].

  • Solvation : Add 5.0 mL of absolute Ethanol (for primary amines) or anhydrous NMP (for secondary amines) to achieve a 0.2 M concentration.

  • Activation : Add DIPEA (2.0 mmol, 348 µL), followed by the aliphatic amine nucleophile (1.2 mmol).

  • Execution : Attach a reflux condenser and heat the mixture to 80 °C (or 100 °C if using NMP) while stirring under a nitrogen atmosphere for 2 to 4 hours.

  • Self-Validation Checkpoint : Monitor the reaction via LC-MS. The starting material has a highly distinct, polar profile with a mass of [M+H]⁺ = 169.0 m/z [5]. The reaction is complete when this mass is entirely depleted and replaced by the more lipophilic product mass.

  • Workup : Cool the mixture to room temperature. If EtOH was used, concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (typically 0-10% MeOH in DCM).

Protocol B: Microwave-Assisted SNAr with Aryl Amines (Anilines)
  • Causality of Reagents : Anilines exhibit heavily reduced nucleophilicity due to the delocalization of their nitrogen lone pair into the aromatic system. Standard thermal conditions often stall or lead to degradation. Microwave irradiation provides rapid, uniform heating to overcome this high activation energy barrier, while a strong inorganic base (Cs₂CO₃) is required to deprotonate the aniline, significantly increasing its nucleophilic character[4].

Step-by-Step Procedure:

  • Preparation : In a 10 mL microwave-safe vial, combine 5-chloropyrazolo[1,5-a]pyrimidin-2-amine (1.0 mmol, 168.6 mg) and the aniline derivative (1.5 mmol).

  • Solvation & Base : Add anhydrous 1,4-Dioxane (5.0 mL) and finely powdered Cs₂CO₃ (2.5 mmol, 814 mg).

  • Execution : Seal the vial with a crimp cap, degas with nitrogen for 5 minutes, and irradiate in a microwave reactor at 130 °C for 30 to 60 minutes[4].

  • Self-Validation Checkpoint : A successful reaction will often present as a color change (darkening) and the precipitation of inorganic salts (CsCl). Confirm completion via LC-MS (disappearance of 169.0 m/z)[5].

  • Workup : Dilute the crude mixture with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification : Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure product.

SNAr_Workflow Step1 1. Reagent Preparation Dry Solvent (NMP/EtOH), Base (DIPEA) Step2 2. Nucleophile Addition Add 1.2 - 2.0 eq of Amine/Alkoxide Step1->Step2 Step3 3. Reaction Execution Thermal (80°C) or Microwave (130°C) Step2->Step3 Step4 4. Reaction Monitoring LC-MS tracking ([M+H]+ = 169.0 m/z) Step3->Step4 Step5 5. Workup & Purification Aqueous quench, extraction, flash chromatography Step4->Step5

Figure 2: Experimental workflow for the SNAr of 5-chloropyrazolo[1,5-a]pyrimidin-2-amine.

Critical Parameters & Troubleshooting

  • Solvent Polarity : If a reaction with a secondary amine stalls in EtOH, switch to N-Methyl-2-pyrrolidone (NMP). NMP has a higher boiling point and superior ability to solvate highly polar Meisenheimer transition states, accelerating the reaction[2].

  • Competing Nucleophiles : Never use NaOH or KOH when performing SNAr with amines on this scaffold. The 5-chloro position is highly susceptible to hydroxide attack, which will rapidly generate the 5-hydroxy (or tautomeric pyrimidone) byproduct. Always use non-nucleophilic bases (DIPEA, Cs₂CO₃, or NaH).

  • Over-alkylation : The 2-amine group is generally unreactive under these conditions due to its electron-donating nature into the electron-deficient ring. However, if using highly reactive electrophiles in subsequent steps, the 2-amine may require Boc-protection.

References

  • [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances (via PMC). URL:[Link]

  • [5] 5-chloropyrazolo[1,5-a]pyrimidin-2-amine Compound Summary. PubChemLite. URL:[Link]

  • [2] Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • [3] Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • [4] Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. ChemRxiv. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven by the physicochemical properties of early-stage chemical matter.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures driven by the physicochemical properties of early-stage chemical matter. This guide provides a causality-driven troubleshooting framework for resolving solubility bottlenecks specifically associated with 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine.

Physicochemical Context: The Root of the Problem

Before troubleshooting, we must understand the mechanistic cause of the precipitation. 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (CAS 1785622-20-9) is a rigid, planar heterocyclic building block[1]. The pyrazolo-pyrimidine core promotes strong intermolecular π-π stacking in the solid state, resulting in a high crystal lattice energy. Furthermore, the chlorine substitution increases lipophilicity, while the amine group acts as a hydrogen bond donor.

When this compound is transferred from a concentrated DMSO stock into an aqueous biological assay buffer, the rapid diffusion of DMSO into the bulk water leaves the lipophilic compound stranded. This localized supersaturation triggers rapid nucleation and precipitation—a phenomenon known as "DMSO shock"[2]. To ensure data integrity in your biological assays, we must transition from measuring thermodynamic solubility (equilibrium state) to optimizing kinetic solubility (the ability of a compound to remain in solution during the specific timeframe of the in vitro assay)[3].

Diagnostic Workflow

Use the following self-validating logic tree to identify the exact point of failure in your assay preparation pipeline.

G Start Compound Precipitation Detected in Assay CheckStock 1. Check DMSO Stock (10-30 mM) Start->CheckStock StockPrecip Precipitate in Stock? CheckStock->StockPrecip StockFix Warm to 37°C or Synthesize Salt Form StockPrecip->StockFix Yes CheckBuffer 2. Check Aqueous Buffer (Kinetic Solubility) StockPrecip->CheckBuffer No BufferPrecip Immediate 'DMSO Shock'? CheckBuffer->BufferPrecip AdeFix Use Acoustic Droplet Ejection (ADE) BufferPrecip->AdeFix Yes TimePrecip Precipitation Over Time? BufferPrecip->TimePrecip No CdFix Formulate with HP-β-CD (1-5%) TimePrecip->CdFix Yes

Caption: Diagnostic workflow for resolving 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine solubility failures.

Frequently Asked Questions (FAQs)

Q1: My compound crashes out immediately when I pipette it into the cell culture media. How do I prevent this without changing the buffer? A: You are experiencing "DMSO shock." When using traditional tip-based serial dilutions, the high-concentration DMSO droplet creates a localized gradient where the compound exceeds its kinetic solubility before it can disperse[2]. The Solution: Switch to Acoustic Droplet Ejection (ADE) . ADE uses focused acoustic energy to transfer nanoliter increments (e.g., 2.5 nL) of the compound directly from the source plate to the assay plate without physical contact[4]. Because the droplets are microscopic, the compound is instantly and uniformly dispersed into the bulk aqueous phase, bypassing the localized supersaturation threshold that causes nucleation[4].

Q2: ADE improved my IC50 curves, but I still see precipitation after 24 hours of incubation. What is the next step? A: If the compound precipitates over time, its intrinsic kinetic solubility limit has been breached. You must lower the free energy of the system using a formulation strategy like Cyclodextrin Complexation . We recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic inner cavity[5]. The lipophilic pyrazolo-pyrimidine core of your compound enters this cavity via van der Waals forces, forming an inclusion complex[5]. This shields the hydrophobic surfaces from the aqueous environment, dramatically increasing solubility without covalently altering the drug[6].

CD_Complex Drug Free Compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent Interaction CD HP-β-CD (Hydrophilic Ext, Hydrophobic Int) CD->Complex Assay Bioavailable in Assay Complex->Assay Prevents Nucleation

Caption: Mechanism of HP-β-CD inclusion complexation enhancing aqueous assay bioavailability.

Quantitative Data: Strategy Comparison

The table below summarizes the expected outcomes of different solubility interventions based on empirical assay data.

Intervention StrategyFinal DMSO ConcentrationMax Soluble Conc. (Estimated)Assay Interference RiskPrimary Mechanism of Action
Standard Tip Dilution 1.0 - 5.0%< 10 µMHigh (DMSO Toxicity)Solvent-mediated dissolution
Acoustic Droplet Ejection < 0.5%10 - 50 µMLowPrevents localized supersaturation
HP-β-CD Complexation (5%) < 0.5%> 100 µMLow to ModerateHydrophobic cavity inclusion
Co-solvent (PEG400) 1.0 - 2.0%50 - 100 µMModerateSurfactant dispersion

Self-Validating Experimental Protocols

Protocol A: Acoustic Droplet Ejection (ADE) Dispensing

Rationale: ADE minimizes DMSO concentration (often <0.5%) and prevents nucleation artifacts[4].

  • Preparation: Prepare a 10 mM stock of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine in 100% anhydrous DMSO. Centrifuge at 3,000 x g for 5 minutes to pellet any pre-existing micro-crystals.

  • Source Plate Loading: Transfer the supernatant to an Echo-qualified source plate.

  • Acoustic Transfer: Program the acoustic liquid handler to dispense 2.5 nL to 25 nL increments directly into the dry destination plate or pre-filled assay buffer plate.

  • Self-Validation Step: Include a well with a known fluorescent dye (e.g., 1 mM fluorescein in DMSO). Post-dispense, measure the fluorescence of the control well. A Coefficient of Variation (CV) <5% validates that the acoustic transfer volume was accurate and unaffected by fluid viscosity[7].

Protocol B: HP-β-CD Inclusion Complexation for Cell Assays

Rationale: Shifting the phase-solubility profile to an A-type linear enhancement using cyclodextrins[6].

  • Buffer Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your standard cell culture media (e.g., DMEM or RPMI). Sterile filter through a 0.22 µm PES membrane.

  • Complexation: Add the 10 mM DMSO stock of the compound dropwise to the HP-β-CD media while vortexing vigorously. Keep the final DMSO concentration ≤ 0.5%.

  • Equilibration: Incubate the mixture at 37°C for 1 hour on an orbital shaker to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Self-Validation Step: Perform a parallel phase-solubility test (Higuchi and Connors method)[6]. Prepare samples with 0%, 1%, 2.5%, and 5% HP-β-CD. Measure the UV absorbance at the compound's λmax​ after filtration. A linear increase in absorbance confirms a successful 1:1 stoichiometric inclusion complex, validating the formulation.

Protocol C: Nephelometric Kinetic Solubility Assessment

Rationale: Accurately determining the kinetic solubility limit before running a High-Throughput Screen (HTS).

  • Serial Dilution: Serially dilute the DMSO stock into the aqueous assay buffer across a 96-well plate.

  • Incubation: Incubate for the exact duration of your planned biological assay (e.g., 2 hours for biochemical, 24 hours for cell-based)[3].

  • Measurement: Read the plate using a nephelometer (light-scattering plate reader) or Backgrounded Membrane Imaging (BMI) system.

  • Self-Validation Step: Include a highly soluble control (e.g., caffeine) and a highly insoluble control (e.g., amiodarone). The assay is only validated if these controls fall within their known historical kinetic solubility ranges, proving the buffer and detection systems are functioning correctly.

References

  • [1] 5-chloropyrazolo[1,5-a]pyrimidin-2-amine — Chemical Substance Information. NextSDS. 1

  • [2] Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem. 2

  • [3] Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. 3

  • [4] Improving IC 50 Results with Acoustic Droplet Ejection. ResearchGate. 4

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters.

  • [7] Low Nanoliter Acoustic Transfer of Aqueous Fluids with High Precision and Accuracy of Volume Transfer and Positional Placement. ResearchGate.7

  • [6] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. ResearchGate. 6

  • [5] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. 5

Sources

Optimization

Reducing impurities during 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine crystallization

Welcome to the Technical Support Center for the isolation and purification of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine . As a critical building block in the synthesis of kinase inhibitors and other pharmaceutical active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine . As a critical building block in the synthesis of kinase inhibitors and other pharmaceutical active ingredients, the purity of this pyrazolopyrimidine core is paramount.

This guide is engineered for process chemists and drug development professionals. It bypasses generic advice to directly address the mechanistic causes of impurity formation—specifically regioisomer carryover, nucleophilic degradation, and phase-separation phenomena—providing self-validating protocols to ensure high-fidelity crystallization.

Part 1: Mechanistic Analysis of Impurity Formation

To effectively purge impurities, we must first understand their thermodynamic and kinetic origins during synthesis and isolation.

  • Nucleophilic Aromatic Substitution (SNAr) Degradation: The pyrazolo[1,5-a]pyrimidine core is highly electron-deficient, particularly at the C5 and C7 positions. The 5-chloro substituent is highly activated and prone to SNAr. Exposure to protic solvents (water, methanol, ethanol) at elevated temperatures during dissolution leads to rapid hydrolysis (forming the 5-hydroxy/pyrimidin-5-one tautomer) or solvolysis (forming 5-alkoxy impurities).

  • Regioisomer Contamination: Synthesis typically involves the condensation of 3,5-diaminopyrazole with a 1,3-dicarbonyl equivalent. This inherently risks the formation of the 7-chloro regioisomer [3]. Because regioisomers share identical molecular weights and similar polarities, they co-precipitate easily if the crystallization kinetics are not strictly controlled.

  • Liquid-Liquid Phase Separation (LLPS / "Oiling Out"): 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine has a strong tendency to undergo LLPS when supersaturation is generated too rapidly via anti-solvent addition. Instead of nucleating crystals, the system crosses the spinodal curve, separating into a solute-lean continuous phase and a solute-rich "oil" phase [1]. This oil phase acts as a universal solvent for impurities, leading to highly contaminated, agglomerated solids [2].

ImpurityPathway SM Starting Materials (3,5-Diaminopyrazole + Dicarbonyl) Condensation Condensation Reaction SM->Condensation Target 5-Chloropyrazolo[1,5-a] pyrimidin-2-amine (Target) Condensation->Target Major Pathway Regio 7-Chloropyrazolo[1,5-a] pyrimidin-2-amine (Regioisomer Impurity) Condensation->Regio Minor Pathway Hydrolysis SNAr Hydrolysis (H2O / Heat) Target->Hydrolysis Aqueous Exposure Degradant 5-Hydroxypyrazolo[1,5-a] pyrimidin-2-amine (Degradant) Hydrolysis->Degradant

Fig 1: Synthesis and degradation pathways of 5-chloropyrazolo[1,5-a]pyrimidin-2-amine.

Part 2: Troubleshooting Guides & FAQs

Q1: My crystallized product shows up to 5% of a degradation product with a lower retention time on HPLC. How do I prevent this? A: This is almost certainly the 5-hydroxy degradant (or a 5-alkoxy degradant if you are using alcohols). The 5-chloro group is highly labile. Solution: Abandon protic solvent systems (like EtOH/Water or MeOH) for crystallization. Switch to a strictly aprotic system. Cyclopentyl methyl ether (CPME) coupled with Heptane is highly recommended. CPME resists peroxide formation, has low water solubility, and fully protects the 5-chloro group from nucleophilic attack during heating.

Q2: The batch is failing specification due to the 7-chloro regioisomer. How can crystallization resolve this? A: Regioisomers often exhibit different crystal packing energies. The 7-chloro isomer is slightly more soluble in non-polar media. Solution: Utilize a slow, seeded cooling crystallization rather than a crash precipitation. By maintaining the supersaturation level strictly within the metastable zone, the 5-chloro target will selectively integrate into the growing crystal lattice, leaving the 7-chloro isomer dissolved in the mother liquor.

Q3: When I add the anti-solvent, the solution turns milky and then forms a sticky oil at the bottom of the reactor. How do I get crystals? A: You are experiencing Liquid-Liquid Phase Separation (LLPS)[1]. You have crossed the spinodal decomposition boundary before heterogeneous nucleation could occur. Solution: You must seed the batch before the LLPS boundary is reached. Add only enough anti-solvent to reach a low supersaturation state, add 1-2% w/w of pure seed crystals, and implement an "aging" hold time. This forces the solute to deposit onto the seeds rather than phase-separating into an oil [2].

Q4: The isolated powder is dark yellow/brown instead of off-white. What is causing this? A: The primary amine (-NH2) at the 2-position is susceptible to oxidative degradation, forming colored azo or polymeric species. Solution: Ensure the dissolution step is performed under a strict Nitrogen (N2) blanket. Additionally, incorporate a polish filtration step through a thin pad of activated carbon or silica during the hot transfer to strip out these highly polar colored impurities prior to crystallization.

Part 3: Standard Optimized Crystallization Protocol

This protocol utilizes a CPME/Heptane anti-solvent cooling crystallization designed to reject the 7-chloro regioisomer, prevent LLPS, and avoid 5-chloro hydrolysis. It is designed as a self-validating system —if any validation check fails, the process dictates the exact corrective action.

Materials:

  • Crude 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

  • Cyclopentyl methyl ether (CPME, anhydrous)

  • n-Heptane (anhydrous)

  • Pure seed crystals (micronized, 1% w/w)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude API in 10 volumes (v/w) of CPME. Purge the reactor with N2 for 15 minutes. Heat the mixture to 65°C under agitation until complete dissolution occurs.

  • Polish Filtration: Pass the hot solution through a pre-heated (65°C) 0.45 µm PTFE filter (optionally layered with 0.5 w/w activated carbon) into a clean, N2-purged crystallizer. Causality: Removes undissolved particulates and colored oxidative impurities that can act as unwanted nucleation sites.

  • Anti-Solvent Addition (Pre-Seeding): Adjust the temperature to 50°C. Slowly dose in 3 volumes of n-Heptane over 30 minutes.

    • Validation Check: The solution must remain perfectly clear. If cloudiness (LLPS) occurs, heat back to 60°C to redissolve, then cool back to 50°C and proceed.

  • Seeding & Aging: Introduce 1% w/w of pure seed crystals slurried in a minimal amount of Heptane. Hold the temperature strictly at 50°C for 60 minutes.

    • Validation Check: After 60 minutes, visually or via FBRM (Focused Beam Reflectance Measurement) confirm that the seed bed has persisted and slightly grown. If seeds dissolved, the system is undersaturated; cool to 48°C and re-seed.

  • Anti-Solvent Addition (Post-Seeding): Slowly dose an additional 7 volumes of n-Heptane over 2 hours using a linear addition profile.

  • Controlled Cooling: Cool the suspension from 50°C to 5°C at a strict rate of 0.1°C/min. Causality: This slow kinetic cooling ensures the 7-chloro regioisomer remains in the mother liquor while preventing secondary nucleation.

  • Isolation & Washing: Filter the suspension. Wash the wet cake with 2 volumes of pre-chilled (5°C) CPME/Heptane (1:2 v/v). Dry under vacuum at 40°C until constant weight.

CrystWorkflow Crude Crude API (High Impurity Load) Dissolve Dissolution in CPME (65°C, N2 Atmosphere) Crude->Dissolve Polish Polish Filtration (Remove Particulates) Dissolve->Polish AntiSolvent Heptane Addition (Reach Metastable Zone) Polish->AntiSolvent Seed Seeding & Aging (1% w/w, Prevent LLPS) AntiSolvent->Seed Cooling Controlled Cooling (0.1°C/min to 5°C) Seed->Cooling Isolate Filtration & Wash (Cold CPME/Heptane) Cooling->Isolate Pure Pure Crystalline API (Impurity < 0.1%) Isolate->Pure

Fig 2: Optimized anti-solvent cooling crystallization workflow to prevent LLPS.

Part 4: Quantitative Data & Troubleshooting Matrix

Use the following analytical matrix to identify and eliminate specific impurities during the crystallization workflow.

Impurity / DefectOrigin / MechanismAnalytical Detection (HPLC RRT*)Primary Control Strategy
5-Hydroxy Degradant SNAr hydrolysis of the 5-chloro group due to water/heat.~ 0.65Eliminate protic solvents; use anhydrous CPME; limit drying temp to 40°C.
7-Chloro Regioisomer Unselective condensation during initial pyrazole synthesis.~ 1.05Seeded cooling at 0.1°C/min; maintain supersaturation within the metastable zone.
Oxidation Products Amine oxidation forming azo/polymeric colored species.Broad baseline riseN2 blanketing during dissolution; active carbon polish filtration.
Agglomerated Crystals Liquid-Liquid Phase Separation (Oiling out) trapping impurities.Variable (High total impurities)Seed at low supersaturation (50°C) with a 60-minute aging hold [2].

*RRT = Relative Retention Time. Values are representative for a standard reverse-phase C18 method (Water/MeCN + 0.1% TFA).

References

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo AutoChem URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation MDPI - Crystals (2021) URL:[Link]

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids ACS Publications - Organic Letters (2022) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Welcome to the Advanced Technical Support Guide. As drug development professionals and synthetic chemists, you are likely utilizing the pyrazolo[1,5-a]pyrimidine scaffold for its privileged role in kinase inhibition (e.g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide. As drug development professionals and synthetic chemists, you are likely utilizing the pyrazolo[1,5-a]pyrimidine scaffold for its privileged role in kinase inhibition (e.g., PI3Kγ inhibitors)[1]. However, functionalizing the C-5 position of 5-chloropyrazolo[1,5-a]pyrimidin-2-amine via Suzuki-Miyaura cross-coupling is notoriously difficult.

This guide synthesizes field-proven insights to help you bypass catalyst poisoning, optimize your ligand selection, and achieve high-yielding C-C bond formations.

Mechanistic Root Cause Analysis: Why is the Reactivity Low?

When attempting to couple 5-chloropyrazolo[1,5-a]pyrimidin-2-amine using standard conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ , heat), reactions typically stall at <15% conversion. This failure is driven by two competing phenomena:

  • Catalyst Poisoning via Amine Coordination : The free 2-amino group acts as a potent, competing σ -donor ligand. Unhindered palladium catalysts rapidly coordinate to this free amine, forming stable, off-cycle Pd(II)-amine complexes that sequester the active catalyst[2].

  • Electronic Deactivation : The pyrazolo[1,5-a]pyrimidine core is a fused push-pull system. The C-3 position is highly nucleophilic, but the C-5 position (bearing the chloride) is relatively electron-rich due to resonance from the 2-amino group. This drastically slows down the oxidative addition of the C-Cl bond to the Pd(0) center[1].

When oxidative addition is sluggish, the catalyst spends more time in the vulnerable Pd(0) state, increasing the probability of off-target amine binding or competing hydrodehalogenation (reduction of the C-Cl bond)[3].

Workflow & Failure Mode Analysis

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Desired Pathway) Pd0->OxAdd Fast with XPhos Poison Pd-Amine Coordination (Catalyst Poisoning) Pd0->Poison Substrate 5-Chloropyrazolo[1,5-a] pyrimidin-2-amine Substrate->OxAdd Substrate->Poison Free -NH2 attacks Pd Product Coupled Product OxAdd->Product Transmetalation & Reductive Elimination Ligand Bulky Buchwald Ligand (e.g., XPhos) Ligand->Pd0 Steric shielding Ligand->Poison Blocks coordination Protect Amine Protection (e.g., DMF-DMA) Protect->Substrate Masks -NH2 Protect->Poison Prevents binding

Caption: Mechanistic pathways in the Suzuki-Miyaura coupling of 5-chloropyrazolo[1,5-a]pyrimidin-2-amine.

Quantitative Condition Screening

To rationally design your experiment, review the empirical data below. The transition from first-generation catalysts to bulky Buchwald precatalysts or substrate protection is mandatory for this scaffold.

Catalyst SystemLigandAmine StatusBase / SolventExpected YieldPrimary Failure Mode
Pd(PPh3​)4​ (5 mol%)NoneFree −NH2​ Na2​CO3​ / Dioxane- H2​O < 10%Severe catalyst poisoning[2].
Pd(dppf)Cl2​ (5 mol%)dppfFree −NH2​ K2​CO3​ / DMF15 - 20%Sluggish oxidative addition.
XPhos Pd G2 (2 mol%)XPhos Free −NH2​ K3​PO4​ / Dioxane- H2​O 65 - 80% Minor dehalogenation[4][5].
XPhos Pd G2 (2 mol%)XPhos Protected (DMF-DMA) K3​PO4​ / Dioxane- H2​O > 90% None (Optimal Pathway) [6][7].

Validated Experimental Protocols

We recommend two self-validating approaches depending on the steric bulk of your boronic acid partner.

Protocol A: Direct Coupling using Buchwald Precatalysts (No Protection)

Use this for standard, unhindered aryl boronic acids. The bulky XPhos ligand provides a steric umbrella that physically prevents the free amine from coordinating to the palladium center[4].

Step-by-Step Methodology:

  • Preparation : To an oven-dried Schlenk flask, add 5-chloropyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv), the aryl boronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Catalyst Loading : Add XPhos Pd G2 precatalyst (2-5 mol%) and supplemental XPhos ligand (2-5 mol%). Causality note: The G2 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species, outcompeting amine coordination.

  • Atmosphere Exchange : Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v) to achieve a 0.2 M substrate concentration.

  • Reaction : Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation Check : Monitor the reaction via LC-MS. If a mass corresponding to M−Cl+H (m/z = 135 for the core) appears, hydrodehalogenation is competing. Immediately add an additional 0.5 equiv of boronic acid.

  • Workup : Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash column chromatography (typically CH2​Cl2​ /MeOH gradients).

Protocol B: DMF-DMA Protection Strategy

Use this for sterically hindered boronic acids or if Protocol A yields excessive dehalogenation. N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a transient, highly stable dimethylaminomethylene protection group that masks the amine[6][7].

Step-by-Step Methodology:

  • Protection : Suspend the starting material in neat DMF-DMA (3.0 to 5.0 equiv). Add a catalytic amount of p-TsOH (0.05 equiv). Heat to 80 °C for 2 hours. The suspension will turn into a clear solution as the enamine/amidine forms.

  • Isolation : Concentrate the mixture in vacuo to remove excess DMF-DMA and methanol byproducts. The protected intermediate can be used without further purification.

  • Coupling : Subject the protected intermediate to the conditions outlined in Protocol A (or standard Pd(dppf)Cl2​ conditions). With the amine masked, oxidative addition proceeds smoothly.

  • Deprotection : Dissolve the crude coupled product in ethanol. Add ethylenediamine (5.0 equiv) or 2M aqueous HCl, and heat to 50 °C for 2–4 hours to cleave the protection group and reveal the free amine.

Frequently Asked Questions (FAQs)

Q: I am observing a significant byproduct with a mass of m/z = 135. What is happening? A: This is hydrodehalogenation (replacement of the C-Cl bond with a C-H bond). It is a well-documented side reaction in Pd-catalyzed couplings when oxidative addition is slow or transmetalation is sterically hindered[3]. To mitigate this, ensure your solvents are rigorously degassed, switch to a more active precatalyst (like XPhos Pd G3), or utilize the DMF-DMA protection strategy (Protocol B) to accelerate the desired catalytic cycle.

Q: Can I just use Boc anhydride ( Boc2​O ) to protect the 2-amine instead of DMF-DMA? A: While Boc is a standard protecting group, the 2-amino group of pyrazolo[1,5-a]pyrimidines is poorly nucleophilic due to electron delocalization into the pyrimidine ring. Boc protection often requires strong bases (e.g., NaH) which can degrade the core, or leads to complex mixtures of mono- and bis-Boc species. Furthermore, Pd-catalyzed couplings can inadvertently lead to the deprotection of NH-Boc groups under certain thermal conditions[6]. DMF-DMA is highly electrophilic, reacts cleanly without base, and is vastly superior for this specific heterocycle[7][8].

Q: Why use K3​PO4​ instead of standard bases like Na2​CO3​ or Cs2​CO3​ ? A: K3​PO4​ strikes the perfect balance of solubility and basicity in aqueous dioxane mixtures. It provides sufficient hydroxide/phosphate ions to activate the boronic acid for transmetalation without being so harsh that it promotes the hydrolysis of the C-Cl bond or deprotonates the free amine (which would create an anionic species that binds palladium even more aggressively)[2].

References

  • Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. 1

  • PMC - NIH. Living GenoChemetics by hyphenating synthetic biology and synthetic chemistry in vivo. 2

  • Xingwei Li. Aminative Suzuki–Miyaura coupling. 4

  • Benchchem. Preventing dehalogenation of 3-Bromo-DL-phenylalanine during synthesis. 3

  • RSC. Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. 5

  • GitHub. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. 6

  • Encyclopedia.pub. Synthesis of Variolins, Meridianins, and Meriolins. 7

  • PMC - NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. 8

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine Amination

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core structure in modern medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The successful amination of ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core structure in modern medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The successful amination of halogenated precursors, such as 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, is a critical step in the synthesis of diverse compound libraries for drug discovery. This C-N bond formation is typically achieved via palladium-catalyzed cross-coupling, most notably the Buchwald-Hartwig amination.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this transformation and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful amination of this substrate?

A1: The single most critical factor is the rigorous exclusion of oxygen and moisture from the reaction system.[5] The palladium(0) active catalyst is highly sensitive to oxidation, which leads to the formation of inactive palladium black and complete reaction failure.[5] Therefore, using anhydrous, degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction is non-negotiable.

Q2: My starting material is a heteroaryl chloride. Are these generally difficult substrates?

A2: Yes, (hetero)aryl chlorides are known to be more challenging substrates for palladium-catalyzed amination compared to the corresponding bromides or iodides.[6][7] The C-Cl bond is stronger, making the initial oxidative addition step—often the rate-limiting step—more difficult.[3] Overcoming this requires a carefully selected, highly active catalyst system, typically involving bulky, electron-rich phosphine ligands.[6]

Q3: Which class of ligands is most effective for this type of transformation?

A3: Bulky, monodentate biaryl phosphine ligands are the state-of-the-art for the amination of challenging heteroaryl chlorides.[6][7] Ligands like XPhos, RuPhos, or BrettPhos have demonstrated broad utility.[8] These ligands promote the formation of the highly reactive monoligated Pd(0) species, which is necessary for the oxidative addition to the C-Cl bond to occur under milder conditions.[6]

Q4: What is the best choice of base? I've seen strong bases like NaOt-Bu and weaker ones like Cs₂CO₃ used.

A4: The choice of base is highly substrate-dependent and often requires screening.[9]

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are most commonly used for aryl chlorides as they facilitate the deprotonation of the amine, which is crucial for the catalytic cycle.[9][10] However, they are incompatible with base-sensitive functional groups like esters or nitriles.[8][11]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are used for more activated aryl halides or when functional group tolerance is a concern. For a less activated substrate like 5-chloropyrazolo[1,5-a]pyrimidin-2-amine, a strong base is typically the necessary starting point.[10]

Q5: Can I use a generic palladium source like Pd(OAc)₂ or do I need a pre-catalyst?

A5: While generating the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃ is possible, using a well-defined, air-stable palladium pre-catalyst is highly recommended for reproducibility and higher activity.[5][12] Pre-catalysts (e.g., XPhos Pd G3) ensure a more reliable and efficient formation of the active Pd(0) species, leading to more consistent results, especially when dealing with difficult substrates.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during the amination reaction.

Problem 1: Low or No Product Yield

The most common issue is a lack of conversion. This can be diagnosed by analyzing the crude reaction mixture by LC-MS or TLC, which will show primarily unreacted starting materials.

Causality & Diagnostic Workflow

A low or zero yield points to an inactive or deactivated catalyst. The following decision tree provides a systematic approach to identifying the root cause.

troubleshooting_low_yield start Low or No Yield Observed q1 Was the reaction run under a strict inert atmosphere with degassed solvents? start->q1 sol1_no No: Catalyst likely oxidized. Action: Repeat with rigorous inert techniques. q1->sol1_no No q2 Are the reagents (amine, aryl chloride, base) of high purity and anhydrous? q1->q2 Yes sol1_yes Yes sol2_no No: Impurities (H₂O, etc.) can poison the catalyst. Action: Purify reagents. Use anhydrous solvents. q2->sol2_no No q3 Is the catalyst system (ligand/base) appropriate for a heteroaryl chloride? q2->q3 Yes sol2_yes Yes sol3_no No: Insufficient catalyst activity. Action: Switch to a bulky biarylphosphine ligand (e.g., XPhos) and a strong base (e.g., NaOtBu). q3->sol3_no No q4 Is the reaction temperature high enough? q3->q4 Yes sol3_yes Yes sol4_no No: Oxidative addition may be too slow. Action: Increase temperature (typically 80-110 °C for aryl chlorides). q4->sol4_no No end_node Problem likely resolved. If issues persist, consider screening alternative ligands, bases, and solvents. q4->end_node Yes sol4_yes Yes

Caption: Troubleshooting workflow for low/no product yield.

Problem 2: Formation of Side Products

Even with conversion of the starting material, the desired product may be contaminated with significant side products.

Common Side Products & Solutions
Side ProductIdentification (vs. Starting Material)Probable CauseProposed Solution
Hydrodehalogenation Product Mass = (Mass of Aryl Chloride) - 34Presence of water or other protic impurities; β-hydride elimination from the amine.Ensure strictly anhydrous conditions.[5] If the amine has β-hydrogens, this pathway can compete. Sometimes changing the ligand can alter selectivity.
Phenol/Hydroxylation Product Mass = (Mass of Aryl Chloride) - 18Reaction with hydroxide ions, which can be present in the base (e.g., old NaOt-Bu) or from residual water.Use fresh, high-purity base. Ensure all reagents and solvents are scrupulously dry.[14]
Amine Homocoupling Mass = 2 * (Mass of Amine) - 2Can occur at very high temperatures or with overly active catalysts.Reduce the reaction temperature.[12] Consider slightly lowering the catalyst loading.
Problem 3: Reaction Stalls or is Sluggish

The reaction starts but fails to reach completion after a reasonable time (e.g., >24h).

Causality & Corrective Actions
  • Cause: Insufficient catalyst activity or stability over the reaction time. The pyrimidine nitrogen can sometimes coordinate to the palladium center, inhibiting catalysis.[12]

  • Solution 1 (Increase Catalyst Loading): Increase the catalyst and ligand loading from a typical 1-2 mol% to 3-5 mol%.

  • Solution 2 (Change Ligand): The stability and activity of the catalyst are highly dependent on the ligand.[6] A different bulky biaryl phosphine ligand (e.g., switching from XPhos to RuPhos) may offer better stability and turnover for this specific substrate.

  • Solution 3 (Solvent Choice): While toluene and dioxane are common, the choice of solvent can stabilize catalytic intermediates differently.[9] Screening a solvent like 2-MeTHF or CPME may improve results.

Optimized Starting Protocol

This protocol provides a robust starting point for the amination of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. It is designed to maximize the chances of success but should be seen as a template for further optimization.

Experimental Workflow Diagram

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology

Reagents & Conditions Table

ComponentSuggested ReagentStoichiometry (equiv.)Mol %Notes
Aryl Halide5-Chloropyrazolo[1,5-a]pyrimidin-2-amine1.0-Ensure high purity.
AmineYour amine of interest1.2 - 1.5-Use excess to drive reaction. Purify if necessary.
Pd Pre-catalystXPhos Pd G3-2.0Air-stable, reliable source of active Pd(0).
BaseSodium tert-butoxide (NaOt-Bu)2.0-Use a freshly opened bottle; highly hygroscopic.
SolventToluene or Dioxane--Must be anhydrous and thoroughly degassed.
Temperature100 °C--A good starting temperature for aryl chlorides.
Time12 - 24 h--Monitor reaction for completion.

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add sodium tert-butoxide (2.0 equiv.), the XPhos Pd G3 pre-catalyst (0.02 equiv.), 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv.), and the desired amine (1.2 equiv.).

  • Inerting: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.[5]

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: After 12 hours, carefully take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by LC-MS or TLC to determine the extent of conversion. If starting material remains, continue heating and monitor periodically.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite® to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired aminated product.

References

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Center for Biotechnology Information.[Link]

  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. ACS Publications.[Link]

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. ACS Publications.[Link]

  • Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Organic Chemistry Portal.[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Semantic Scholar.[Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.[Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi.[Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. National Center for Biotechnology Information.[Link]

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Sciforum.[Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California.[Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Avens Publishing Group.[Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis.[Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information.[Link]

  • Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. ResearchGate.[Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. National Center for Biotechnology Information.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Center for Biotechnology Information.[Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.[Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. Wiley Online Library.[Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information.[Link]

  • Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Long-Term Storage of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Welcome to the Technical Support Center for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during storage and handling, ensuring the reliability and reproducibility of your experimental results.

Introduction: Understanding the Stability of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound with a fused pyrazole and pyrimidine ring system. This structure, featuring a reactive chloro-substituent and an amino group, is susceptible to degradation if not stored under optimal conditions. The primary pathways of degradation include hydrolysis, oxidation, and photodegradation. Understanding these potential liabilities is the first step toward effective preservation of the compound's purity. This guide will delve into the science behind these degradation pathways and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine?

A1: To ensure maximum stability, 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine should be stored in a tightly sealed container, preferably in a refrigerator at 2-8°C. The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen and moisture. It is also crucial to protect the compound from light by using an amber vial or by storing it in a dark location.

Q2: I've noticed a change in the color of my compound over time. What could be the cause?

A2: A change in color, such as yellowing or darkening, is often an indicator of degradation. This can be caused by exposure to light (photodegradation) or oxygen (oxidation). The amino group and the electron-rich heterocyclic ring system are particularly susceptible to oxidative processes, which can lead to the formation of colored impurities. We recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound.

Q3: My compound has been stored at room temperature for a short period. Is it still usable?

A3: While short-term exposure to room temperature may not lead to significant degradation, it is not ideal. The rate of potential hydrolytic and oxidative reactions increases with temperature. We strongly advise verifying the purity of the compound via HPLC before use in any critical experiments to ensure that its integrity has not been compromised.

Q4: How does humidity affect the stability of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine?

A4: Humidity is a critical factor in the degradation of this compound. The presence of water can lead to the hydrolysis of the chloro group at the 5-position, resulting in the formation of 2-amino-pyrazolo[1,5-a]pyrimidin-5-ol. This impurity can affect the outcome of your experiments. Storing the compound in a desiccated environment or under a dry inert atmosphere is essential.

Q5: Can I store solutions of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine?

A5: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you must store a solution, use a dry, aprotic solvent and store it at low temperatures (e.g., -20°C) under an inert atmosphere. The stability in solution is highly dependent on the solvent and storage conditions, so it is advisable to prepare fresh solutions for your experiments whenever possible.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the storage and handling of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine.

Issue 1: Unexpected or Inconsistent Experimental Results
  • Potential Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Purity Verification: The first and most critical step is to verify the purity of your stock of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. Use a stability-indicating analytical method, such as the HPLC protocol outlined below, to check for the presence of degradation products.

    • Review Storage History: Examine the storage conditions of the compound. Has it been exposed to light, air, or moisture? Was it stored at the recommended temperature?

    • Compare with a New Batch: If possible, acquire a new, certified batch of the compound and repeat the experiment under identical conditions. If the new batch yields the expected results, it strongly suggests that your original stock has degraded.

Issue 2: Poor Solubility of the Compound
  • Potential Cause: Formation of insoluble degradation products or presence of impurities.

  • Troubleshooting Steps:

    • Visual Inspection: Examine the solid compound for any changes in appearance, such as discoloration or clumping, which might indicate the presence of impurities.

    • Purity Analysis: Perform an HPLC analysis to identify any potential impurities that might be affecting the solubility.

    • Solvent Selection: If the purity is confirmed to be high, reconsider your choice of solvent. The solubility of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by the substituent pattern.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them and for identifying potential impurities.

main 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine hydrolysis_product 2-Amino-pyrazolo[1,5-a]pyrimidin-5-ol (Hydrolysis Product) main->hydrolysis_product H₂O (Moisture/Humidity) oxidation_product Oxidized Species (e.g., N-oxides, hydroxylated derivatives) main->oxidation_product O₂ (Air Exposure) photodegradation_product Photodegradation Products (Radical species, ring-opened products) main->photodegradation_product (Light Exposure)

Caption: Potential degradation pathways for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine.

Experimental Protocol: Stability-Indicating HPLC Method

To monitor the purity of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine and detect potential degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following is a general-purpose method that can be optimized for your specific instrumentation. The principle of a stability-indicating method is to resolve the parent compound from its potential degradation products.

Objective: To develop an HPLC method capable of separating 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine from its potential hydrolytic and oxidative degradation products.

Materials:

  • 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (Starting Point for Optimization):

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 90% A, 10% B) to a working concentration of approximately 0.1 mg/mL.

Forced Degradation Study (for method validation):

To ensure the method is stability-indicating, you can perform a forced degradation study on a sample of the compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Based on literature for similar compounds, a potential major degradation product from hydrolysis would be the replacement of the chloro group with a hydroxyl group.[1]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Weigh Compound sp2 Dissolve in Solvent (e.g., Acetonitrile) sp1->sp2 sp3 Dilute to Working Concentration sp2->sp3 hplc1 Inject Sample sp3->hplc1 hplc2 Gradient Elution (C18 Column) hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 da1 Integrate Peaks hplc3->da1 da2 Calculate Purity (%) da1->da2 da3 Identify Degradants da1->da3

Caption: Workflow for HPLC purity analysis.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation.
Light Protect from Light (Amber Vial/Dark)Prevents photodegradation.
Moisture Tightly Sealed Container/DesiccatedPrevents hydrolysis of the chloro group.

By adhering to these guidelines, researchers can significantly extend the shelf-life of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, ensuring the integrity of their starting materials and the validity of their experimental data.

References

  • Apollo Scientific.
  • BLDpharm.
  • ChemScene.
  • Thakkar, H., et al. (2022). LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development. Analytical Methods, 14(4), 480-490. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

Welcome to the technical support center for the chromatographic analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common issues, particularly peak tailing, encountered during HPLC analysis of this and similar basic heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant peak tailing during the reverse-phase HPLC analysis of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. What is the primary cause?

A1: Peak tailing for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, a basic compound containing an amine group, is most commonly caused by secondary ionic interactions with the stationary phase.[1] Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanol groups become deprotonated and negatively charged (Si-O⁻).[2] Your basic analyte, in turn, becomes protonated (positively charged) at acidic to neutral pH. This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol sites, causing a portion of the analyte molecules to be retained longer and resulting in an asymmetric, tailing peak.[3][4]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one.[5][6] Its effect is twofold:

  • Analyte Ionization: As a basic compound, 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine will be protonated (charged) at lower pH and un-ionized (neutral) at higher pH.

  • Silanol Ionization: The acidic silanol groups on the silica stationary phase are neutral at low pH and become ionized (negatively charged) as the pH increases.[7]

To achieve a symmetrical peak, you must control the pH to minimize the strong secondary ionic interactions. This is typically done by adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa.[8]

Q3: What is an acceptable USP Tailing Factor?

A3: The United States Pharmacopeia (USP) generally requires a tailing factor (also called symmetry factor) to be between 0.8 and 1.8 for pharmacopeial analysis, unless otherwise specified in a monograph.[9][10] A value greater than 1 indicates tailing, and a value exceeding 2.0 is often considered unacceptable for robust quantitative methods as it can compromise integration accuracy and resolution.[11][12]

Q4: Can issues with my HPLC system, other than chemistry, cause peak tailing?

A4: Yes. While chemical interactions are the most probable cause for a specific basic analyte, system-level issues can also lead to peak distortion for all peaks in a chromatogram. These include:

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing, or improper fittings between the injector, column, and detector can cause band broadening and tailing.[1]

  • Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can distort the sample flow path, leading to poor peak shape.[13] This usually affects all peaks, not just the analyte of interest.

Systematic Troubleshooting Guide for Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing and implement an effective solution.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.5) check_system Step 1: System & Column Health Check start->check_system ph_eval Step 2: Mobile Phase pH Optimization check_system->ph_eval If system is OK low_ph Strategy A: Low pH (2.5 - 3.0) ph_eval->low_ph Recommended Start high_ph Strategy B: High pH (9 - 11) ph_eval->high_ph Alternative column_eval Step 3: Stationary Phase Selection low_ph->column_eval If tailing persists hybrid_col Use Hybrid or Polymer-Based Column high_ph->hybrid_col Required endcapped_col Use High-Purity, End-Capped Silica Column column_eval->endcapped_col column_eval->hybrid_col additives Step 4: Mobile Phase Additives endcapped_col->additives For further improvement resolved Symmetrical Peak (Tf = 0.9 - 1.2) endcapped_col->resolved hybrid_col->resolved comp_base Add Competing Base (e.g., 5-10 mM TEA) additives->comp_base comp_base->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: System & Column Health Check

Before modifying the method chemistry, it's crucial to rule out hardware issues.

  • Action: Check for loose fittings, ensure you are using narrow-bore tubing (e.g., 0.005" I.D.), and confirm the column is properly installed.

  • Rationale: Eliminates extra-column volume, which can cause band broadening and tailing for all peaks.[14]

  • Action: If the column is old or has been subjected to harsh conditions, flush it with a strong solvent or test its performance with a standard compound mix.

  • Rationale: A contaminated or degraded column can have a blocked frit or a void in the packed bed, leading to peak distortion.[13] If all peaks in your chromatogram are tailing, this is a likely cause.

Step 2: Mobile Phase pH Optimization

Adjusting the mobile phase pH is the most effective way to improve the peak shape for basic compounds.[15] The goal is to render either the analyte or the silanol groups neutral to prevent their ionic interaction.

Silanol_Interaction cluster_problem The Problem: pH 4-7 cluster_solution The Solution: Low pH (<3) Analyte_p Analyte-NH3+ (Charged) Interaction Strong Ionic Interaction (Causes Tailing) Analyte_p->Interaction Silanol_n Silica-O- (Charged) Silanol_n->Interaction Analyte_p_sol Analyte-NH3+ (Charged) NoInteraction No Ionic Interaction (Symmetrical Peak) Analyte_p_sol->NoInteraction Silanol_sol Silica-OH (Neutral) Silanol_sol->NoInteraction

Caption: Mechanism of peak tailing and the low-pH solution.

Strategy A: Low pH (Recommended Starting Point)

  • Action: Adjust the mobile phase pH to between 2.5 and 3.0 using a buffer. A common choice is a 10-25 mM phosphate or formate buffer.[16]

  • Causality: At this low pH, the residual silanol groups on the silica surface are fully protonated (neutral), preventing them from interacting ionically with the protonated (positively charged) amine analyte.[17] This effectively eliminates the primary cause of peak tailing.

Strategy B: High pH (Alternative for pH-Stable Columns)

  • Action: If a high-pH stable column is available (see Step 3), adjust the mobile phase pH to 9-11 using a suitable buffer (e.g., ammonium bicarbonate, phosphate).

  • Causality: At high pH, the basic analyte is in its neutral, un-ionized form.[5] Although the silanol groups are fully ionized, the neutral analyte has no electrostatic attraction to them, resulting in excellent peak shape. Warning: Using a standard silica column above pH 7.5 will cause rapid and irreversible damage to the stationary phase.[18]

Step 3: Stationary Phase Selection

If pH optimization alone is insufficient, or if you require operating in a mid-pH range, the choice of column chemistry is critical.

Column TechnologyMechanism for Reducing TailingRecommended pH Range
High-Purity, End-Capped Silica Modern, high-purity silica has fewer metal impurities and active silanols.[19] End-capping chemically converts most residual silanols into less reactive groups.[20]2.0 - 7.5
Hybrid Silica (e.g., Ethylene Bridged Hybrid - BEH) Organic/inorganic hybrid particles are mechanically strong and exhibit reduced silanol activity. They are highly resistant to dissolution at high pH.[21][22]1.0 - 12.0
Charged Surface Hybrid (CSH) A low level of positive charge is introduced to the particle surface, which repels basic analytes under low-pH, low-ionic-strength conditions, preventing interaction with silanols.[21]1.0 - 11.0
Step 4: Use of Mobile Phase Additives

For particularly challenging separations on standard silica columns, a mobile phase additive can be used to mask the problematic silanol groups.

  • Action: Add a competing base, such as 5-10 mM Triethylamine (TEA), to the mobile phase and adjust the pH.[16]

  • Causality: The small amine additive (TEA) acts as a "silanol suppressor." It preferentially interacts with the active silanol sites on the stationary phase, effectively shielding them from the analyte. Your analyte then elutes with a much-improved peak shape. Note that competing bases can sometimes shorten column lifetime and may suppress MS signals if using LC-MS.[16][23]

Experimental Protocols

Protocol 1: Preparation of Low-pH Buffered Mobile Phase

This protocol describes the preparation of 1 liter of a 25 mM potassium phosphate buffer at pH 2.5, a robust starting point for analyzing basic compounds.

  • Weigh Reagent: Weigh out approximately 3.4 g of monobasic potassium phosphate (KH₂PO₄) and add it to a 1 L volumetric flask or glass beaker.

  • Dissolve: Add approximately 900 mL of HPLC-grade water and stir until the salt is fully dissolved.

  • pH Adjustment: Place a calibrated pH meter into the solution. Slowly add phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.5.

  • Final Volume & Filtration: Bring the solution to a final volume of 1 L with HPLC-grade water. Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 80:20 v/v aqueous:organic). Ensure the final mixture is properly degassed before use.

Protocol 2: Systematic Evaluation of Mobile Phase pH

  • Prepare Buffers: Prepare a series of identical mobile phases (e.g., 70% 20mM Buffer: 30% Acetonitrile) where only the pH of the aqueous buffer component is varied. Suggested pH points to test: 2.5, 3.0, 5.0, 7.0.

  • Column Equilibration: For each new mobile phase, equilibrate the column with at least 10-15 column volumes before injecting the sample.

  • Injection and Analysis: Inject your 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine standard at each pH condition.

  • Data Evaluation: Create a table comparing the retention time, tailing factor, and theoretical plates at each pH. This will clearly demonstrate the optimal pH for achieving a symmetrical peak shape.

References

  • Gibala, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • ACD/Labs. The Importance of Mobile Phase pH in Chromatographic Separations. Technology Networks. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • CHROMacademy. The Theory of HPLC Column Chemistry. CHROMacademy. [Link]

  • Journal of AOAC INTERNATIONAL. (2019, November 27). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Oxford Academic. [Link]

  • Shodex. Lesson 3: Separation Modes and their Mechanisms 1. Shodex. [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Spectroscopy. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy. [Link]

  • LCGC International. (2019, July 1). Hybrid Particle Columns: The First Twenty Years. LCGC International. [Link]

  • Gleerup, K. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Technology Networks. [Link]

  • Element Lab Solutions. (2025, June 24). HALO® Elevate versus Hybrid Silica Particles. Element Lab Solutions. [Link]

  • eLIBRARY.RU. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS. eLIBRARY.RU. [Link]

  • PubMed. (2007, November 23). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. PubMed. [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • PubMed. Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. PubMed. [Link]

  • uHPLCs. The little secrets of silica gel in liquid chromatography columns. uHPLCs. [Link]

  • ResearchGate. (2021, September 3). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

  • Element Lab Solutions. Silica for HPLC Stationary Phases. Element Lab Solutions. [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Chromatography Today. [Link]

  • Journal of Chromatographic Science. (2014, September 18). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Oxford Academic. [Link]

  • Qvents. (2023, November 10). USP 621 System sensitivity & Peak symmetry requirements updated. Qvents. [Link]

  • SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]

  • YouTube. (2025, November 22). USP 621 Key Requirements Explained (Timelines + Quick Questions). YouTube. [Link]

  • КиберЛенинка. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. КиберЛенинка. [Link]

  • US Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Ovid. The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in. Ovid. [Link]

  • MTC USA. SILICA HYDRIDE COLUMNS: A RUNNING SUCCESS FOR SEPARATING POLAR AND NONPOLAR COMPOUNDS. MTC USA. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Heterocyclic Building Blocks: 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine in Modern Drug Discovery

Introduction: The Privileged Status of the Pyrazolo[1,5-a]pyrimidine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Pyrazolo[1,5-a]pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged scaffolds." The pyrazolo[1,5-a]pyrimidine system is a quintessential example of such a scaffold.[1][2] This fused, planar N-heterocyclic motif, comprising both pyrazole and pyrimidine rings, offers a rigid and synthetically versatile core that is highly amenable to peripheral modifications.[1][3] Its derivatives have demonstrated a vast spectrum of biological activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[3][4]

A significant portion of this scaffold's success lies in its application as a hinge-binding motif in protein kinase inhibitors, a critical class of drugs in targeted cancer therapy.[3][5] The strategic placement of nitrogen atoms allows for crucial hydrogen bond interactions within the ATP-binding pocket of many kinases. This guide focuses on a particularly valuable building block, 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine , providing a comparative analysis of its reactivity and utility against related heterocyclic amines for researchers in drug development. We will delve into the causality behind synthetic choices and provide actionable experimental protocols to empower your research.

The Building Block: Synthesis and Reactivity Profile

The utility of any building block is defined by its accessibility and the predictable reactivity of its functional groups. 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine offers two primary reaction handles: the 2-amino group and the 5-chloro substituent.

Synthesis of the Core

The most prevalent and robust method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-biselectrophilic compound, such as a β-dicarbonyl or its equivalent.[1] Variations using microwave-assisted synthesis have been shown to improve yields and reduce reaction times, offering a greener and more efficient alternative to conventional heating.[3]

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Key Intermediates Aminopyrazole 3-Aminopyrazole Cyclocondensation Cyclocondensation (Acidic or Basic Conditions) Aminopyrazole->Cyclocondensation Biselectrophile 1,3-Biselectrophile (e.g., Malonic Acid Derivative) Biselectrophile->Cyclocondensation HydroxyIntermediate 5-Hydroxypyrazolo[1,5-a]pyrimidine Cyclocondensation->HydroxyIntermediate Forms the fused ring Chlorination Chlorination (e.g., POCl3) ChloroIntermediate 5-Chloropyrazolo[1,5-a]pyrimidine Chlorination->ChloroIntermediate HydroxyIntermediate->Chlorination Activates C5 position

Caption: General workflow for synthesizing the 5-chloropyrazolo[1,5-a]pyrimidine core.

The 5-chloro substituent is typically installed by treating the corresponding 5-hydroxy intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7] This conversion is critical, as it transforms the C5 position from a relatively inert hydroxyl group into an electrophilic site primed for nucleophilic substitution.

Reactivity Map

The key to leveraging 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine lies in understanding the distinct reactivity of its positions. The electron-withdrawing nature of the fused ring system and the pyrimidine nitrogens renders the C5 position highly susceptible to nucleophilic aromatic substitution (SNAr).

ReactivityMap C5_label C5: Primary Site for S N Ar - High electrophilicity - Excellent for introducing diversity - Can participate in cross-coupling N2_label C2-NH2: Nucleophilic Site - Amide bond formation - Further derivatization Ring_label Ring System: - Modulates electronics & pKa - Site for C-H activation (advanced) img_node

Caption: Reactivity hotspots on the 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine scaffold.

Comparative Analysis with Alternative Heterocyclic Amines

While 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is a potent building block, project goals may necessitate alternatives. The choice of a building block is a multi-parameter optimization problem involving reactivity, cost, availability, and the desired properties of the final molecule.

Building BlockStructureMolecular Weight ( g/mol )Key Reactive HandleRelative Reactivity (Leaving Group)Common Applications & Notes
5-Chloropyrazolo[1,5-a] pyrimidin-2-amine Cl-C9H6N4181.62C5-Cl (SNAr)GoodWidely used in kinase inhibitors. Excellent balance of reactivity and stability.[8]
5-Bromopyrazolo[1,5-a] pyrimidin-2-amine Br-C9H6N4226.07C5-Br (SNAr, Cross-Coupling)ExcellentBromine is a better leaving group than chlorine, facilitating reactions with weaker nucleophiles. Preferred for Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).[9]
3-Bromo-5-chloropyrazolo [1,5-a]pyrimidine Br-C9H5ClN3231.52C3-Br & C5-ClExcellent (Br) > Good (Cl)Offers two distinct handles for sequential, regioselective functionalization.[9]
4-Amino-2,6-dichloropyrimidine Cl-C4H3N3-Cl163.99C2-Cl & C6-Cl (SNAr)GoodA simpler, commercially available building block. Lacks the fused pyrazole ring, which can impact kinase selectivity and physicochemical properties.
2-Amino-6-chloropurine Cl-C5H4N5169.57C6-Cl (SNAr)GoodA bioisostere of the pyrazolo[1,5-a]pyrimidine core, mimicking the natural adenine scaffold. Often used in kinase and polymerase inhibitors.

Experimental Protocols and Mechanistic Insights

The following protocols represent common, validated transformations for this class of compounds. The rationale behind the choice of reagents and conditions is provided to bridge theory with practice.

Protocol 1: SNAr Displacement of the C5-Chloride

This is the most common and powerful transformation for this building block, allowing for the introduction of a wide array of amines to build structure-activity relationships (SAR).[7]

Reaction: Synthesis of a 5-amino substituted pyrazolo[1,5-a]pyrimidine.

SNAr_Workflow Start Dissolve 5-Chloro starting material (1.0 eq) and amine (1.2 eq) in DMSO or NMP. AddBase Add DIPEA (3.0 eq) to scavenge HCl. Start->AddBase Heat Heat reaction at 80-120 °C. Monitor by LC-MS. AddBase->Heat Workup Cool, dilute with H2O, extract with EtOAc. Heat->Workup Upon completion Purify Purify by silica gel chromatography. Workup->Purify

Caption: Standard workflow for an SNAr reaction at the C5 position.

Detailed Methodology:

  • To a solution of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, NMP, or DMA), add the desired primary or secondary amine (1.1-1.5 eq).

  • Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Expertise:

  • Solvent Choice: Polar aprotic solvents like DMSO or NMP are essential. They effectively solvate the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, lowering the activation energy of the reaction.

  • Base Selection: DIPEA is a hindered, non-nucleophilic base. It effectively scavenges the HCl generated during the reaction without competing with the desired amine nucleophile. Stronger, nucleophilic bases could lead to unwanted side products.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for breaking the C-Cl bond and rearomatizing the ring.

Protocol 2: Suzuki Cross-Coupling on a Bromo-Analogue

While the C5-chloro group can undergo cross-coupling, the corresponding C5-bromo derivative is far more reactive and generally preferred for reactions like Suzuki or Buchwald-Hartwig amination. This protocol illustrates the conditions for a Suzuki coupling, which would require significantly harsher conditions (higher temperatures, stronger bases, more specialized ligands) for the chloro-analogue.

Reaction: Synthesis of a 5-aryl substituted pyrazolo[1,5-a]pyrimidine.

Detailed Methodology:

  • In a microwave vial or Schlenk flask, combine the 5-bromopyrazolo[1,5-a]pyrimidine derivative (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Seal the vessel and heat the reaction to 80-110 °C (conventional heating) or 120-150 °C (microwave heating) until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

Causality and Expertise:

  • Why Bromo over Chloro?: The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). This makes the oxidative addition of the palladium catalyst into the C-Br bond—the rate-limiting step of the Suzuki catalytic cycle—kinetically more favorable and allows for milder reaction conditions.

  • Catalyst and Ligand: The choice of ligand (e.g., PPh₃, dppf) is crucial. It stabilizes the palladium center and modulates its reactivity to promote the desired catalytic cycle while minimizing side reactions like catalyst decomposition.

Application in Kinase Inhibitor Design: A SAR Perspective

The pyrazolo[1,5-a]pyrimidine scaffold is a proven core for inhibiting a range of protein kinases, including Pim-1, PI3Kδ, and IRAK4.[7][10][11] The SAR for these inhibitors often follows a general pattern, which can be rationally exploited using building blocks like 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine.

SAR_Diagram cluster_kinase Kinase ATP Binding Pocket (Simplified) cluster_vectors Substitution Vectors Hinge Hinge Region (Backbone NH) SolventFront Solvent-Exposed Region HydrophobicPocket Hydrophobic Pocket Scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold->Hinge Forms H-bonds (Anchors the molecule) R1 R1 (from C2-NH2) - Targets hydrophobic pocket - Fine-tunes potency Scaffold->R1 Vector 1 R2 R2 (from C5-position) - Extends to solvent front - Modulates solubility & PK properties Scaffold->R2 Vector 2 R1->HydrophobicPocket R2->SolventFront

Caption: Generalized SAR for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

  • Hinge-Binding: The N1 and N7 atoms of the core often act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region. This is the primary anchoring interaction.

  • C2-Amine Vector: The 2-amino group can be acylated or used as a nucleophile to attach larger groups that probe deep into hydrophobic pockets of the ATP-binding site, often leading to significant gains in potency.

  • C5-Position Vector: Functionalization at the C5 position, readily achieved via SNAr on the 5-chloro starting material, typically points towards the solvent-exposed region. This position is ideal for introducing polar groups to improve solubility, metabolic stability, and other pharmacokinetic (PK) properties without disrupting core binding interactions.

Conclusion

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine stands out as a highly versatile and valuable building block for drug discovery, particularly in the realm of kinase inhibitors. Its well-balanced reactivity allows for robust and predictable functionalization at the C5 position via SNAr, providing a straightforward path to explore SAR and optimize lead compounds. While alternatives like the more reactive 5-bromo analogues are superior for cross-coupling reactions, the cost-effectiveness and stability of the 5-chloro derivative make it an exceptional choice for library synthesis and initial lead generation. A thorough understanding of its reactivity profile, benchmarked against related heterocyclic amines, empowers medicinal chemists to make informed decisions, accelerating the design and synthesis of next-generation therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - RSC Publishing. (URL: )
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI. (URL: [Link])

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (URL: [Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI. (URL: [Link])

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (URL: [Link])

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review) - IAEA. (URL: [Link])

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed. (URL: [Link])

  • 5-chloropyrazolo[1,5-a]pyrimidin-2-amine — Chemical Substance Information - NextSDS. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. (URL: [Link])

Sources

Comparative

Comparative Structural Analysis of Pyrazolo[1,5-a]pyrimidin-2-amine Analogs: Computational Modeling and Kinase Inhibition Profiling

Introduction In the landscape of targeted oncology and medicinal chemistry, the design of selective kinase inhibitors remains a formidable challenge. Historically, purine scaffolds (such as Roscovitine) have served as th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted oncology and medicinal chemistry, the design of selective kinase inhibitors remains a formidable challenge. Historically, purine scaffolds (such as Roscovitine) have served as the default ATP-competitive bioisosteres. However, purine derivatives frequently suffer from poor patentability, off-target promiscuity, and suboptimal pharmacokinetic profiles.

The pyrazolo[1,5-a]pyrimidine core has emerged as a superior, nitrogen-rich fused bicyclic alternative. This guide provides an in-depth comparative analysis of pyrazolo[1,5-a]pyrimidin-2-amine analogs, utilizing computational modeling (Molecular Docking and Molecular Dynamics) and in vitro validation to demonstrate how specific structural substitutions influence kinase binding affinity, particularly against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).

Structural Rationale: Pyrazolo[1,5-a]pyrimidine vs. Purine Scaffolds

The transition from purine-based inhibitors to pyrazolo[1,5-a]pyrimidine analogs is driven by fundamental thermodynamic principles.

The Causality of Scaffold Selection: Computational analysis reveals that the pyrazolo[1,5-a]pyrimidine core possesses a less favorable aqueous solvation energy than its corresponding purine bioisosteres. When a ligand moves from the bulk aqueous solvent into the highly hydrophobic ATP-binding pocket of a kinase, it must shed its hydration shell. Because the pyrazolo[1,5-a]pyrimidine scaffold is less stably solvated in water, the energetic penalty of desolvation is significantly lower. This thermodynamic phenomenon drives a higher entropic gain upon binding, resulting in superior binding affinities and facilitating deeper penetration into the hydrophobic kinase active site (1).

This scaffold forms the backbone of highly potent clinical candidates like Dinaciclib, which exhibits sub-nanomolar CDK2 inhibition that clearly distinguishes it from earlier-generation approved agents (2).

Comparative Analysis of Analogs

To understand the Structure-Activity Relationship (SAR) of the pyrazolo[1,5-a]pyrimidin-2-amine core, we compare the effects of functional group substitutions at the C3 and C7 positions.

Table 1: Comparative Binding Affinities and Kinase Inhibition Profiles

Data synthesized from recent computational and in vitro enzymatic assays comparing analog performance against standard reference drugs.

Compound / ScaffoldTarget KinaseKey SubstitutionDocking Score (kcal/mol)IC50 (µM)Reference Profile
Roscovitine CDK2Purine Core (Reference)-7.240.100Standard Purine Inhibitor
Dinaciclib CDK2 / CDK9Pyrazolo[1,5-a]pyrimidine-9.500.003Clinical Standard
Analog 6n CDK2 / TRKAC3-Ester (-COOEt)-8.100.780Broad-spectrum hit
Analog 6d CDK2 / TRKAC3-Nitrile (-CN)-8.600.550Optimized C3 substitution
Analog 21c CDK2C7-Triazole-9.100.018Highly potent CDK2 specific

Mechanistic Insights from the Data:

  • C3-Substitution (Steric vs. Electronic Effects): Replacing the bulky ester group (-COOEt) in Analog 6n with a compact, electron-withdrawing cyano group (-CN) in Analog 6d results in a remarkable increase in dual CDK2/TRKA activity (3). The linear cyano group minimizes steric clashes in the solvent-exposed channel while enhancing the dipole moment of the core.

  • C7-Substitution (Hydrophobic Packing): The introduction of a 1,2,3-triazol-4-yl spacer at the C7 position (Analog 21c) allows the molecule to project a terminal fluorophenyl ring deep into the hydrophobic DFG motif pocket, dropping the IC50 to 18 nM and inducing robust G1-phase cell cycle arrest.

G Core Pyrazolo[1,5-a]pyrimidine Core C3Sub C3-Substitution (e.g., -CN, -COOEt) Core->C3Sub C7Sub C7-Substitution (e.g., Triazole, Aryl) Core->C7Sub Hinge Kinase Hinge Region (Leu83 H-bonds) Core->Hinge Donor/Acceptor Solvent Solvent Exposed Region C3Sub->Solvent Solvation Hydrophobic Hydrophobic Pocket (DFG Motif) C7Sub->Hydrophobic pi-pi Stacking

Pharmacophore model illustrating the binding interactions of pyrazolo[1,5-a]pyrimidine analogs.

Self-Validating Computational Workflow

To accurately predict the behavior of these analogs before synthesis, a robust computational pipeline is required. Static docking alone is insufficient because it fails to account for the induced-fit plasticity of the kinase activation loop.

Protocol: Molecular Docking & Dynamics (MD) Simulation

  • Protein Preparation: Import the CDK2 crystal structure (e.g., PDB: 2A4L). Assign protonation states at pH 7.4 using PROPKA.

    • Causality: Correct protonation of the active site Asp145 (within the DFG motif) is critical. An incorrect protonation state will artificially repel hydrophobic C7-substitutions, ruining the predictive validity of the model.

  • Ligand Preparation: Generate 3D conformers of the analogs and minimize energy using the OPLS4 force field.

  • Molecular Docking: Define a 10 Å grid centered on the hinge region (Leu83). Perform Extra Precision (XP) docking.

    • Validation Step: Re-dock the native co-crystallized ligand. An RMSD < 2.0 Å between the docked pose and the original crystal structure validates the grid parameters.

  • Molecular Dynamics (MD): Solvate the top-scoring complex in a TIP3P water box with 0.15 M NaCl. Run a 100 ns simulation in the NPT ensemble (300 K, 1 bar).

    • Causality: MD calculates the stability of water-mediated hydrogen bonds and tracks Root Mean Square Fluctuation (RMSF), ensuring the ligand does not spontaneously unbind when exposed to kinetic thermal energy.

  • MM-GBSA Free Energy Calculation: Extract snapshots from the final 20 ns of the MD trajectory to calculate the true binding free energy ( ΔGbind​ ), incorporating solvation entropy.

G LPrep Ligand Preparation (LigPrep, OPLS4) Dock Molecular Docking (Grid: Leu83 Hinge, XP Mode) LPrep->Dock PPrep Protein Preparation (PDB: 2A4L, PROPKA) PPrep->Dock MD Molecular Dynamics (100 ns) (TIP3P, NPT Ensemble) Dock->MD MMGBSA Free Energy Calculation (MM-GBSA) MD->MMGBSA

Computational workflow for predicting kinase inhibitor binding and thermodynamic stability.

Experimental Validation: In Vitro Kinase Assay

Computational predictions must be anchored by empirical data. We utilize the ADP-Glo™ Kinase Assay to validate the IC50 values of the synthesized analogs.

Protocol: Self-Validating ADP-Glo Kinase Assay

  • Causality for Assay Selection: Unlike FRET-based assays, which can be confounded by the autofluorescence of the test compounds, the ADP-Glo assay directly measures the ADP formed from the kinase reaction. This provides a universal, luminescence-based readout immune to optical artifacts.

Step-by-Step Methodology:

  • Assay Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Causality: The inclusion of BSA prevents the non-specific binding of highly hydrophobic analogs (like Analog 21c) to the plastic microplate walls, preventing artificially inflated IC50 values.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyrimidin-2-amine analogs in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

    • Validation Step: Include Dinaciclib as a positive control and 1% DMSO as a negative (vehicle) control.

  • Enzyme-Inhibitor Pre-incubation: Add 2 nM CDK2/Cyclin E to the wells and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before ATP competition begins.

  • Reaction Initiation: Add 10 µM ATP (calibrated to the Km​ value for CDK2) and 0.2 µg/µL Histone H1 substrate. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent (incubate 40 min) to deplete unreacted ATP, followed by Kinase Detection Reagent (incubate 30 min) to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Data Validation & Analysis: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness. Fit the normalized luminescence data to a 4-parameter logistic non-linear regression model to determine the precise IC50.

References

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: DOI / Elsevier URL

Sources

Validation

Evaluating the electron-withdrawing effect of chlorine in 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine vs fluorine analogs

As a Senior Application Scientist, selecting the optimal halogen bioisostere is rarely a simple matter of swapping atoms. In the design of kinase inhibitors—particularly those targeting the ATP-binding hinge region like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal halogen bioisostere is rarely a simple matter of swapping atoms. In the design of kinase inhibitors—particularly those targeting the ATP-binding hinge region like PI3Kγ or JAK—the pyrazolo[1,5-a]pyrimidine core serves as a highly privileged, electron-rich scaffold.

This guide provides an in-depth, objective comparison between the 5-chloro and 5-fluoro analogs of pyrazolo[1,5-a]pyrimidin-2-amine. By dissecting the causality behind their divergent electronic effects, physicochemical properties, and target binding kinetics, this guide equips drug development professionals with actionable, data-backed insights for lead optimization.

Mechanistic Insight: The Electronic Paradox of Halogenation

The 2-amino group of the pyrazolo[1,5-a]pyrimidine system acts as a critical hydrogen bond donor to the kinase hinge region[1]. The basicity ( pKa​ ) of this amine is directly modulated by substitutions at the 5-position on the fused pyrimidine ring. While both chlorine and fluorine are halogens, their electronic influence on this specific conjugated system is paradoxically opposed.

  • The Fluorine Effect: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect ( −I ). However, its lone pairs reside in 2p orbitals, which perfectly overlap with the π -system of the pyrimidine ring. This allows fluorine to donate electron density back into the ring via a strong resonance effect ( +R ). Consequently, the net electron-withdrawing effect is somewhat neutralized.

  • The Chlorine Effect: Chlorine has a weaker −I effect than fluorine. Crucially, its lone pairs reside in larger 3p orbitals. The size mismatch between chlorine's 3p orbitals and the carbon 2p orbitals results in extremely poor orbital overlap, rendering its +R resonance effect negligible.

Causality in Drug Design: Because chlorine lacks the compensatory +R effect, it often acts as a stronger net electron-withdrawing group (EWG) in conjugated heterocyclic systems than fluorine. Placing a chlorine at the 5-position pulls more electron density away from the 2-amino group, lowering its pKa​ . A lower pKa​ reduces the amine's basicity at physiological pH, which can dramatically improve passive membrane permeability and fine-tune hydrogen-bonding strength at the target site.

ElectronicEffects cluster_halogens C5 Substitution F 5-Fluoro Analog EWG_F Strong -I, Strong +R (Net Moderate EWG) F->EWG_F Steric_F vdW: 1.47 Å Lower Lipophilicity F->Steric_F Cl 5-Chloro Analog EWG_Cl Moderate -I, Weak +R (Net Strong EWG) Cl->EWG_Cl Steric_Cl vdW: 1.74 Å Higher Lipophilicity Cl->Steric_Cl pKa Modulated 2-Amine pKa & H-Bond Donor Strength EWG_F->pKa EWG_Cl->pKa Affinity Kinase Hinge Binding Affinity pKa->Affinity H-bond optimization Steric_F->Affinity Steric_Cl->Affinity

Fig 1: Divergent electronic and steric impacts of C5-halogenation on kinase binding.

Physicochemical & Pharmacokinetic Comparison

Beyond electronics, the choice of halogen dictates the steric bulk and lipophilicity of the molecule. According to matched molecular pair analysis (MMPA) across pharmaceutical databases, chlorinated compounds are consistently more lipophilic, exhibiting a mean LogD increase of ~0.45 units over their fluorinated counterparts[2].

While fluorine (van der Waals radius 1.47 Å) is an excellent bioisostere for hydrogen, chlorine (1.74 Å) more closely mimics a methyl group[2]. In the context of kinase active sites, this added bulk from chlorine can perfectly fill hydrophobic sub-pockets, stabilizing the inhibitor within the ATP-binding pocket and frequently yielding a 10-12% increase in binding affinity[2][3]. However, this comes at the cost of slightly higher systemic toxicity, whereas the exceptionally strong C-F bond provides superior metabolic stability against oxidative degradation[2][3].

Table 1: Quantitative Profiling of 5-Halo-Pyrazolo[1,5-a]pyrimidin-2-amine Analogs
Property5-Fluoro Analog5-Chloro AnalogImpact on Drug Design
Inductive Effect (-I) StrongerWeakerModulates σ -bond electron density.
Resonance Effect (+R) Strong (2p-2p overlap)Weak (3p-2p mismatch)F donates electron density back into the ring.
Net Electronic Effect Moderate EWGStrong EWGCl causes a greater reduction in 2-amine pKa​ .
van der Waals Radius 1.47 Å (H-mimic)1.74 Å (Methyl-mimic)Cl provides better hydrophobic pocket filling.
Lipophilicity ( Δ LogD) Baseline~ +0.45 unitsCl increases permeability but may reduce solubility.
Metabolic Stability Excellent (C-F: ~116 kcal/mol)Good (C-Cl: ~81 kcal/mol)F provides superior resistance to CYP450 oxidation.

Experimental Workflows for Analog Evaluation

To objectively evaluate these analogs, empirical data must be generated using robust, self-validating protocols. Below are the standard methodologies used to profile the physicochemical and ADME properties of these scaffolds.

Protocol 1: Spectrophotometric pKa​ Determination (Cosolvent Extrapolation)

Causality: The pyrazolo[1,5-a]pyrimidine core is highly conjugated. Protonation or deprotonation of the 2-amine significantly shifts the UV absorbance maximum ( λmax​ ). Spectrophotometry is chosen over potentiometry due to the low aqueous solubility typical of halogenated kinase inhibitors.

  • Preparation: Prepare a 10 mM stock of the 5-chloro/5-fluoro analog in HPLC-grade DMSO.

  • Cosolvent Titration: Prepare a series of aqueous buffers (pH 2.0 to 10.0) containing varying fractions of methanol (10%, 20%, 30% v/v) to maintain compound solubility.

  • Data Acquisition: Spike the compound stock into the buffers (final concentration ~50 µM). Record UV-Vis spectra (200-400 nm) at exactly 25.0 ± 0.1 °C.

  • Analysis: Plot absorbance at the λmax​ against pH. Fit the inflection point using the Henderson-Hasselbalch equation to find the apparent pKa​ ( psKa​ ).

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa​ values against the inverse dielectric constant of the cosolvent mixtures to extrapolate the true aqueous pKa​ .

  • Self-Validation Mechanism: The presence of a sharp, unshifting isosbestic point across the pH range confirms that only a single ionization equilibrium is occurring, ruling out compound degradation or precipitation during the assay.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: While halogens block direct oxidation at the C5 position, the increased lipophilicity of the chlorine analog can drive non-specific binding to microsomal lipids or increase susceptibility to CYP450-mediated oxidation at other sites on the molecule.

  • Incubation Matrix: Prepare a 1.0 mg/mL Human Liver Microsome (HLM) suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Initiation: Pre-incubate the compound (1 µM final) at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant for parent compound depletion using MRM (Multiple Reaction Monitoring) transitions specific to the halogenated analogs to calculate intrinsic clearance ( CLint​ ).

  • Self-Validation Mechanism: Parallel incubations must be run with Verapamil (high clearance positive control) and Warfarin (low clearance negative control), alongside a minus-NADPH control to definitively rule out chemical instability or non-CYP mediated degradation.

Workflow Step1 1. Synthesis Cross-coupling of 5-halo core Step2 2. pKa Profiling Spectrophotometric Titration Step1->Step2 Step3 3. ADME Evaluation HLM Intrinsic Clearance Step2->Step3 Step4 4. Target Assay Kinase Selectivity Panel Step3->Step4 Step5 5. Lead Optimization Data Synthesis & Selection Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating pyrazolo[1,5-a]pyrimidine analogs.

Strategic Recommendations

When optimizing a pyrazolo[1,5-a]pyrimidin-2-amine scaffold, default to the 5-chloro analog if the primary goal is to maximize target binding affinity and lower the pKa​ of the 2-amino group for improved membrane permeability[1]. The added steric bulk of chlorine frequently exploits hydrophobic pockets in kinase hinge regions better than fluorine[2].

However, if the chlorinated lead exhibits poor metabolic stability, high intrinsic clearance, or unacceptable toxicity profiles, bioisosteric replacement with the 5-fluoro analog is the most logical next step[2]. While you may sacrifice a fraction of binding affinity, the robust C-F bond and reduced lipophilicity will generally yield a safer, more metabolically stable clinical candidate[3].

References

  • Which halogen to choose?
  • Source: PMC (National Institutes of Health)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, a chlorinated heterocyclic amine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, a chlorinated heterocyclic amine, presents unique safety challenges that demand a robust and informed approach. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and the principles of chemical causality. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of your groundbreaking work.

Understanding the Hazard Profile

While a comprehensive Safety Data Sheet (SDS) for 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is not publicly available, the known hazards of analogous chemical structures provide a strong basis for a thorough risk assessment. The primary hazards are associated with its chlorinated and amine functionalities.

Based on available data for similar compounds, 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine is anticipated to exhibit the following hazardous properties[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The presence of a chlorine atom on the heterocyclic ring can also contribute to environmental persistence, necessitating careful disposal considerations[2][3].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine. The selection of appropriate PPE is dictated by the specific laboratory operation being performed.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields and a face shield[4].Chemical-resistant gloves (Nitrile or Neoprene recommended)[5].Full-length lab coat and closed-toe shoes[4].NIOSH/MSHA-approved respirator with a particulate filter, especially if dust is generated[2][4].
Solution Preparation and Handling Chemical splash goggles and a face shield[2][5].Chemical-resistant gloves (Nitrile or Neoprene recommended)[5].Chemical-resistant apron over a lab coat and closed-toe shoes[4].Work within a certified chemical fume hood is mandatory. A respirator with an organic vapor cartridge may be necessary for high-concentration work or in case of ventilation failure[2].
Spill Cleanup Chemical splash goggles and a face shield[2].Heavy-duty, chemical-resistant gloves[2].Chemical-resistant suit or coveralls and chemical-resistant boots[5].A NIOSH-certified respirator with an organic vapor and particulate cartridge is required[2].
Waste Disposal Chemical safety goggles[2].Chemical-resistant gloves[2].Lab coat and closed-toe shoes.Not typically required if handling sealed waste containers.

Causality Behind PPE Choices:

  • Eye and Face Protection: The high risk of serious eye irritation necessitates the use of splash goggles. A face shield provides an additional barrier against splashes, especially during solution handling[2][5].

  • Hand Protection: Amines and chlorinated compounds can be absorbed through the skin. Chemical-resistant gloves are essential to prevent dermal exposure[6][7]. Nitrile and neoprene offer good resistance to a broad range of chemicals.

  • Body Protection: A lab coat protects against incidental contact. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron or suit is crucial[4][5].

  • Respiratory Protection: Fine powders of potent compounds can be easily inhaled. A respirator is critical during solid handling to prevent respiratory tract irritation. A chemical fume hood serves as the primary engineering control to minimize inhalation exposure to vapors from solutions[4].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-documented operational plan is the cornerstone of laboratory safety.

3.1. Engineering Controls and Pre-Handling Preparations

  • Work Area: All handling of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, both solid and in solution, must be conducted within a certified chemical fume hood[4].

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[4].

  • Documentation: Before beginning any work, review this guide and any available safety information. Prepare a detailed, written experimental protocol that includes all handling and emergency procedures.

3.2. Handling Protocol

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood 1. weigh Weigh Solid in Fume Hood prep_fume_hood->weigh 2. prepare_solution Prepare Solution (Slow Addition) weigh->prepare_solution 3. reaction Perform Reaction/Application prepare_solution->reaction 4. storage Store in a Tightly Sealed Container reaction->storage 5. decontaminate Decontaminate Glassware & Surfaces storage->decontaminate 6. dispose Dispose of Waste in Designated Containers decontaminate->dispose 7. remove_ppe Remove PPE Correctly dispose->remove_ppe 8.

Caption: A standard workflow for the safe handling of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine.

Step-by-Step Methodology:

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated work area.

  • Weighing: Carefully weigh the solid compound within the chemical fume hood to prevent the inhalation of any airborne dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to minimize splashing.

  • Reaction and Application: Keep all containers tightly closed when not in use. Conduct all experimental steps within the fume hood.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8][9]. Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Decontamination: Thoroughly decontaminate all glassware and work surfaces after use.

  • Waste Disposal: Dispose of all waste in clearly labeled, dedicated waste containers.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Assess the Spill: From a safe distance, determine the extent of the spill. For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Cleanup: For a small spill, cover the area with an inert absorbent material. Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area thoroughly.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[10]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[10].

Disposal Plan

The disposal of 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine and its associated waste must be conducted in strict accordance with local, state, and federal regulations.

Waste Streams:

  • Solid Waste: Collect unused solid compound and any contaminated disposable materials (e.g., weigh boats, gloves) in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled hazardous waste container for halogenated organic waste.

  • Sharps Waste: Any needles or other sharps used in the handling of this compound should be disposed of in a designated sharps container.

General Disposal Guidelines:

  • Never dispose of this compound down the drain[11].

  • Avoid mixing this waste with other incompatible waste streams.

  • All waste containers must be kept closed except when adding waste.

  • Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety department.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid Waste (Unused Compound, Contaminated PPE) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsates) liquid_container Labeled Halogenated Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, etc.) sharps_container Designated Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup regulatory_disposal Compliant Disposal by Licensed Facility ehs_pickup->regulatory_disposal

Caption: A logical workflow for the proper disposal of waste generated from handling 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 5-Chloropyrazolo[1,5-a]pyrimidin-2-amine, fostering an environment of scientific discovery that prioritizes well-being.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • 5-chloropyrazolo[1,5-a]pyrimidin-2-amine — Chemical Substance Information. (n.d.). NextSDS.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • Personal protective equipment for handling 5-Iodofuran-2-amine. (n.d.). Benchchem.
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine. (n.d.). Benchchem.
  • 5-chloropyrazolo[1,5-a]pyrimidin-7-amine — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET - 2-Amino-5-chloropyrimidine. (2012, July 5). Fisher Scientific.
  • 5-Chloro-3-nitropyrazolo[1,5-a]pyriMidine Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET - methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate. (n.d.). Enamine.
  • SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenylpyrazole. (2014, November 21). Spectrum Chemical.
  • Working with Hazardous Chemicals. (2014, February 19). Organic Syntheses.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.
  • SAFETY DATA SHEET - 3-Aminopyrazole. (2024, December 9). TCI Chemicals.
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. (n.d.). Benchchem.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA.
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. (2005, October 3). Cole-Parmer.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.